4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYLXQPKFYSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391641 | |
| Record name | 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57965-21-6 | |
| Record name | 4,4,4-Trifluoro-1-(3-methoxyphenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57965-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57965-21-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry. This document details experimental protocols, summarizes key quantitative data, and explores its potential as a therapeutic agent.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 57965-21-6 |
| Molecular Formula | C₁₁H₉F₃O₃ |
| Molecular Weight | 246.18 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
| InChI Key | NNEIYSHJFCLFES-UHFFFAOYSA-N |
Synthesis of this compound
The primary synthetic route to this compound is a Claisen condensation reaction. This method involves the base-mediated condensation of 3'-methoxyacetophenone with an excess of ethyl trifluoroacetate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of structurally similar β-diketones.
Materials:
-
3'-Methoxyacetophenone
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl trifluoroacetate
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
A solution of 3'-methoxyacetophenone (1.0 mmol) in dry THF (15 mL) is added to a stirred suspension of sodium hydride (1.5 mmol) in dry THF (5 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at 0°C for 30 minutes.
-
Ethyl trifluoroacetate (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 10-12 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of 1 M HCl at 0°C until the mixture is acidic.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | 56.0 - 60.0 | Not available |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 38 - 40 | 224 |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Solid | Not available |
Spectral Data
Detailed NMR, IR, and mass spectrometry data for this compound are not explicitly available in the reviewed literature. The expected spectral characteristics are outlined below based on its chemical structure and data from analogous compounds.
-
¹H NMR: Expected signals would include aromatic protons with splitting patterns characteristic of a 1,3-disubstituted benzene ring, a singlet for the methoxy group protons, and a singlet for the methylene protons between the two carbonyl groups.
-
¹³C NMR: Aromatic carbons, two carbonyl carbons, a methylene carbon, a methoxy carbon, and a trifluoromethyl carbon (likely showing a quartet due to C-F coupling) are anticipated.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the diketone, C-O stretching of the methoxy group and the ether linkage, and strong C-F stretching bands.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity and Potential Applications
Recent studies have highlighted the potential of unsymmetrical trifluoromethyl methoxyphenyl β-diketones, including the 3-methoxy isomer, as promising candidates for anticancer and antibacterial agents.[1][2]
Anticancer and Antibacterial Properties
Research has shown that copper(II) complexes of these β-diketones exhibit significant biological activity.[1] The parent ligand, this compound, and its metal complexes have been evaluated for their cytotoxic and antimicrobial effects.
Proposed Mechanism of Action
Molecular docking studies suggest that these compounds may exert their biological effects through the inhibition of key cellular enzymes.[1] The proposed mechanism involves the interaction with and inhibition of:
-
Ribonucleotide Reductase (RNR): Specifically, the R2 subunit. RNR is a crucial enzyme for DNA synthesis and repair, making it a well-established target for anticancer drugs.[1]
-
Heat Shock Proteins (Hsp70 and Hsp90): These chaperones are involved in maintaining protein homeostasis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1]
Caption: Proposed mechanism of action for the biological activity of the title compound.
The dual-targeting of these pathways presents a promising strategy for the development of novel therapeutics with enhanced efficacy and the potential to overcome drug resistance. Further research is warranted to fully elucidate the mechanism of action and to optimize the therapeutic potential of this compound and its derivatives.
References
Technical Guide: 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione (CAS: 57965-21-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone of interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological applications of this compound, based on existing literature for structurally related molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 57965-21-6 | [1][2] |
| Molecular Formula | C₁₁H₉F₃O₃ | [3] |
| Molecular Weight | 246.18 g/mol | [3] |
| Synonyms | 1,3-Butanedione, 4,4,4-trifluoro-1-(3-methoxyphenyl)- | [3] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >97% (Commercially available) | [3] |
Synthesis
The primary synthetic route for 4,4,4-trifluoro-1-aryl-butane-1,3-diones is the Claisen condensation reaction. This involves the reaction of an appropriate aryl methyl ketone with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.
General Experimental Protocol: Claisen Condensation
A detailed, generalized protocol for the synthesis of this compound is provided below.
Materials:
-
3'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other suitable base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Hydrochloric acid (HCl), aqueous solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of 3'-methoxyacetophenone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
Ethyl trifluoroacetate is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of an aqueous HCl solution to neutralize the excess base.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
A visual representation of this synthetic workflow is provided in the diagram below.
References
An In-depth Technical Guide to the Molecular Structure of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. This compound, a member of the β-diketone class, is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances metabolic stability. This document summarizes key physicochemical data, outlines a detailed experimental protocol for its synthesis via Claisen condensation, and explores its potential biological activities. While specific experimental spectral data for this particular isomer is not widely available in public repositories, this guide provides illustrative data from closely related analogs to offer valuable insights.
Molecular Structure and Properties
This compound is a fluorinated β-diketone characterized by a butane-1,3-dione backbone. A phenyl ring with a methoxy group at the meta position is attached to the C1 carbonyl, and a trifluoromethyl group is attached to the C4 position. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic distribution within the molecule, particularly affecting the acidity of the methylene protons at the C2 position and the reactivity of the carbonyl groups.
The molecule can exist in keto-enol tautomeric forms, a common characteristic of β-diketones. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 57965-21-6 | [1] |
| Molecular Formula | C₁₁H₉F₃O₃ | [2] |
| Molecular Weight | 246.18 g/mol | [2] |
| Melting Point | 32-34 °C | ChemicalBook |
| Predicted XlogP | 2.8 | [2] |
| Predicted Hydrogen Bond Donors | 0 | [3] |
| Predicted Hydrogen Bond Acceptors | 3 | [3] |
| Predicted Rotatable Bonds | 4 | [3] |
Synthesis
The primary synthetic route to this compound is the Claisen condensation reaction.[4] This method involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 3-methoxyacetophenone is reacted with ethyl trifluoroacetate.
Experimental Protocol: Claisen Condensation
This protocol is a generalized procedure based on established methods for the synthesis of similar trifluoromethyl β-diketones.[4][5][6]
Materials:
-
3-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: Ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Addition of Ketone: A solution of 3-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Illustrative)
As of the last update, specific, publicly available experimental spectra for this compound could not be located. However, data from the analogous 4-methoxyphenyl and phenyl compounds can provide an indication of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy protons, and a singlet for the methylene protons at C2. The enol form would show a characteristic downfield signal for the enolic proton.
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms).
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and enol forms, typically in the range of 1600-1750 cm⁻¹. C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.18 g/mol ). Common fragmentation patterns would involve the loss of the trifluoromethyl group (CF₃), the methoxy group (OCH₃), and cleavage of the dicarbonyl unit.
Potential Biological Activity and Signaling Pathways
Trifluoromethyl-containing compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. β-Diketones are known chelating agents and can interact with various metal ions in biological systems.
Antimicrobial and Anticancer Potential
Studies on analogous trifluoromethyl β-diketones and their metal complexes have demonstrated significant antibacterial and antifungal properties.[7][8][9][10][11] The proposed mechanism of antimicrobial action may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Furthermore, some fluorinated β-diketones have been investigated as potential anticancer agents.[7] Their mechanism of action could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, it could potentially interact with pathways such as:
-
Enzyme Inhibition: The trifluoromethyl ketone moiety is a known inhibitor of serine and cysteine proteases, suggesting a potential role in modulating enzymatic activity.[12]
-
MAPK/ERK Pathway: Many small molecule inhibitors targeting cancer cell proliferation act on this pathway.
-
NF-κB Signaling Pathway: This pathway is crucial in inflammatory responses and cell survival, and its modulation is a target for anti-inflammatory and anticancer drugs.
Caption: Potential mechanisms of biological activity.
Conclusion
This compound is a molecule with significant potential in various scientific fields, particularly in drug discovery. Its synthesis is readily achievable through established chemical reactions like the Claisen condensation. While a comprehensive experimental characterization is not yet publicly documented, the data from analogous compounds provide a strong foundation for future research. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 57965-21-6 [chemicalbook.com]
- 2. PubChemLite - 4,4,4-trifluoro-1-(3-methoxyphenyl)-1,3-butanedione (C11H9F3O3) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 7. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Dossier: Spectroscopic and Biological Insights into 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione (CAS 57965-21-6) belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group. The presence of a trifluoromethyl group imparts unique properties, including increased acidity of the methylene protons and enhanced stability of the corresponding enolate. These characteristics make trifluoromethyl β-diketones valuable chelating agents for metal ions and versatile synthons in organic chemistry. Recent studies have highlighted the potential of metal complexes of substituted trifluoromethyl β-diketones as promising anticancer and antibacterial agents[1]. This guide aims to consolidate the available spectroscopic information and outline key experimental methodologies relevant to the study of this compound.
Spectroscopic Data
Disclaimer: Specific experimental spectroscopic data for this compound is not available in surveyed literature. The data presented below is for the representative parent compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), and is intended for illustrative purposes to highlight the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is typically slow on the NMR timescale, allowing for the observation of signals from both tautomers.
Table 1: Representative ¹H NMR Spectroscopic Data for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) |
| ~7.95 | m | 2H | Aromatic (ortho-H) |
| ~7.50 | m | 3H | Aromatic (meta- & para-H) |
| ~6.50 | s | 1H | Vinylic CH (Enol) |
| ~4.50 | s | 2H | Methylene CH₂ (Keto) |
Table 2: Representative ¹³C NMR Spectroscopic Data for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
| Chemical Shift (δ) ppm | Assignment (Tautomer) |
| ~195.0 | C=O (Aroyl, Keto) |
| ~185.0 | C=O (Aroyl, Enol) |
| ~178.0 (q) | C=O (Trifluoroacetyl, Enol) |
| ~134.0 | Aromatic (ipso-C) |
| ~129.0 | Aromatic (CH) |
| ~127.0 | Aromatic (CH) |
| ~117.0 (q) | CF₃ |
| ~95.0 | Vinylic CH (Enol) |
| ~58.0 | Methylene CH₂ (Keto) |
(q = quartet, due to coupling with ¹⁹F)
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the carbonyl and enol functionalities characteristic of β-diketones.
Table 3: Representative IR Absorption Frequencies for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-2700 | Broad | O-H stretch (intramolecular H-bond, Enol) |
| ~1720 | Strong | C=O stretch (Keto) |
| ~1640 | Strong | C=O stretch (Conjugated, Enol) |
| ~1600 | Medium | C=C stretch (Enol) |
| 1300-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 247.05766 |
| [M+Na]⁺ | 269.03960 |
| [M-H]⁻ | 245.04310 |
| [M]⁺ | 246.04983 |
Experimental Protocols
Synthesis: Claisen Condensation
A plausible synthetic route to this compound is the Claisen condensation between 3-methoxyacetophenone and ethyl trifluoroacetate.
-
Reagent Preparation: Dissolve 3-methoxyacetophenone (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Base Treatment: Add a strong base, such as sodium hydride (1.2 equivalents), to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to allow for the formation of the enolate.
-
Condensation: Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL). Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
IR Spectroscopy: Obtain the IR spectrum of the neat solid or liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
Visualization of Potential Biological Activity
Recent research indicates that copper(II) complexes of trifluoromethyl methoxyphenyl-substituted β-diketones are promising candidates for development as anticancer and antibacterial agents[1][2]. The proposed mechanism involves multiple cellular targets. The following diagram illustrates a potential workflow for the evaluation and mechanism of action of these compounds.
Caption: Workflow for the synthesis and proposed biological action of the copper(II) complex.
Conclusion
This compound is a molecule with significant potential, particularly as a ligand in the formation of biologically active metal complexes. While a complete set of experimental spectroscopic data for this specific isomer remains to be published, the representative data and protocols provided in this guide offer a solid foundation for researchers. The illustrated potential of its copper(II) complexes as dual anticancer and antibacterial agents underscores the importance of further investigation into this and related compounds. The methodologies and conceptual frameworks presented herein are intended to facilitate and guide future research and development efforts in this promising area of medicinal chemistry.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from closely related analogs and foundational NMR principles to predict and interpret its spectral characteristics. A significant focus is placed on the keto-enol tautomerism inherent to β-diketones, a phenomenon that profoundly influences the NMR spectra. This document also outlines comprehensive experimental protocols for acquiring and analyzing NMR data for this and similar fluorinated compounds, and includes visualizations to clarify structural relationships and analytical workflows.
Introduction
This compound is a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a methoxy-substituted aromatic ring, and the dicarbonyl moiety creates a molecule with interesting electronic and structural properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide aims to provide a thorough understanding of the ¹H and ¹³C NMR spectral features of this molecule.
A critical aspect of the chemistry of β-diketones is their existence as a mixture of keto and enol tautomers in solution.[1][2][3] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond.[3] The presence of the highly electronegative trifluoromethyl group is expected to favor the enol form.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in its enol form, which is anticipated to be the predominant tautomer in non-polar deuterated solvents like chloroform-d (CDCl₃). The predictions are based on the analysis of structurally similar compounds, including 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and other substituted benzoyltrifluoroacetones.
Table 1: Predicted ¹H NMR Data (Enol Form in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 - 16.0 | br s | 1H | Enolic OH |
| ~7.5 - 7.6 | m | 2H | Ar-H |
| ~7.3 - 7.4 | t | 1H | Ar-H |
| ~7.0 - 7.1 | m | 1H | Ar-H |
| ~6.5 | s | 1H | Vinylic CH |
| ~3.8 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Data (Enol Form in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (near Ar) |
| ~175 (q) | C=O (near CF₃) |
| ~160 | Ar-C (C-OCH₃) |
| ~135 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~120 (q) | CF₃ |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~95 | Vinylic CH |
| ~55 | OCH₃ |
Note: 'q' denotes a quartet due to coupling with the three fluorine atoms of the CF₃ group.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms of this compound is a key feature that will be reflected in its NMR spectra.
Caption: Keto-enol tautomerism of the target compound.
In the keto form, a singlet corresponding to the CH₂ group would be expected around 4.0-4.5 ppm in the ¹H NMR spectrum. The presence and ratio of keto to enol tautomers can be quantified by comparing the integration of the CH₂ signal (keto) and the vinylic CH signal (enol).
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended:
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
4.2. ¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: Standard 1D proton NMR.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 16 ppm
-
4.3. ¹³C NMR Spectroscopy
-
Experiment: Proton-decoupled 1D carbon NMR.
-
Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 0 to 220 ppm
-
4.4. 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are advised:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.
Caption: Recommended workflow for NMR analysis.
Influence of Substituents on NMR Spectra
5.1. 3-Methoxyphenyl Group
The meta-methoxy group on the phenyl ring will influence the chemical shifts of the aromatic protons and carbons. The methoxy group itself will appear as a sharp singlet around 3.8 ppm in the ¹H NMR spectrum and around 55 ppm in the ¹³C NMR spectrum.
5.2. Trifluoromethyl (CF₃) Group
The electron-withdrawing CF₃ group has a significant impact on the NMR spectra:
-
¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The adjacent carbonyl carbon will also likely appear as a quartet due to two-bond C-F coupling.
-
¹⁹F NMR: While not the primary focus of this guide, ¹⁹F NMR would show a singlet for the CF₃ group and could be used for purity analysis and to study interactions.[4]
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By understanding the predicted chemical shifts, the influence of the substituents, and the critical role of keto-enol tautomerism, researchers can effectively utilize NMR spectroscopy for the characterization of this and related compounds. The detailed experimental protocols offer a practical framework for obtaining high-quality data for structural verification and further research in drug development and materials science.
References
- 1. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione [cymitquimica.com]
physical and chemical properties of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. This document details its structural characteristics, physicochemical parameters, and available spectral data. Furthermore, it outlines a key experimental protocol for its synthesis and touches upon its potential biological significance, making it a valuable resource for professionals in the fields of chemical research and drug development.
Core Compound Properties
This compound is a fluorinated β-diketone, a class of compounds known for their utility as versatile building blocks in organic synthesis and their potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a methoxyphenyl moiety imparts unique electronic properties and potential biological activities to the molecule.
Physicochemical Data
| Property | Value |
| CAS Number | 57965-21-6 |
| Molecular Formula | C₁₁H₉F₃O₃ |
| Molecular Weight | 246.18 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Density | Data not available in searched literature |
Synthesis Protocol
The synthesis of this compound can be achieved via a Claisen condensation reaction. This standard method for the formation of β-diketones involves the reaction of an ester with a ketone in the presence of a strong base.
Experimental Methodology: Claisen Condensation
Materials:
-
3'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH)
-
Dry diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3'-methoxyacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is prepared in dry diethyl ether.
-
The solution is cooled in an ice bath, and sodium hydride (1.5 equivalents) is added portion-wise under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of a 10% hydrochloric acid solution until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Detailed spectral data for this compound is not extensively reported. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below. This information is crucial for the identification and structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (ppm) and Multiplicity |
| ¹H | Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group protons, and a singlet for the methylene protons of the butane-1,3-dione backbone are anticipated. |
| ¹³C | Resonances for the carbonyl carbons, the trifluoromethyl carbon (as a quartet), aromatic carbons, the methoxy carbon, and the methylene carbon are expected. |
| ¹⁹F | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | 1680-1720 (strong) |
| C-F | 1000-1400 (strong) |
| C-O (ether) | 1050-1150 (strong) |
| Aromatic C-H | 3000-3100 (medium) |
| Aliphatic C-H | 2850-3000 (medium) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (246.18 g/mol ). Characteristic fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the diketone backbone.
Biological Activity and Potential Applications
While specific studies on the biological signaling pathways of this compound are limited, the broader class of trifluoromethyl- and methoxyphenyl-substituted β-diketones has garnered interest for their potential biological activities.[1][2] Research into copper(II) complexes of similar ligands has explored their antimicrobial and cytotoxic properties.[1][2]
The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, while the methoxyphenyl group can influence solubility and receptor interactions. These structural features suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.
Caption: Logical workflow for investigating the therapeutic potential of the compound.
References
Solubility Profile of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its solubility, which is a critical parameter in drug development, process chemistry, and analytical method development. Understanding the solubility of this compound in various organic solvents is essential for its effective use in synthesis, purification, formulation, and biological screening.
Solubility Data
A thorough review of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. This indicates a gap in the publicly available data for this specific compound.
However, to provide a contextual reference, the solubility of a structurally similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is presented below. It is important to note that the methoxy group on the phenyl ring of the target compound may influence its solubility profile compared to the unsubstituted analog.
| Compound | Solvent | Temperature | Solubility | Notes |
| This compound | Various | - | Data not available | - |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 95% Ethanol | Not specified | 25 mg/mL | Soluble, clear, colorless to yellow solution |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Generation of Calibration Curve:
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Plot the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) close to 1.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in a constant temperature shaker.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The calculated concentration represents the solubility of this compound in the specific organic solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible literature, this guide provides researchers with a robust experimental protocol to determine this crucial parameter. The provided workflow and reference data for a similar compound will aid in the planning and execution of these measurements, thereby facilitating the effective utilization of this compound in research and development.
The Untapped Potential of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a driving force in medicinal chemistry. In this context, fluorine-containing compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This technical guide delves into the promising, yet largely unexplored, potential of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a versatile scaffold in drug discovery. While direct research on this specific molecule is limited, a comprehensive analysis of its structurally similar analogs reveals a strong potential for applications in several key therapeutic areas.
Core Structure and Rationale for Medicinal Chemistry Applications
This compound belongs to the class of β-diketones, which are known for their metal-chelating properties and their utility as versatile synthetic intermediates. The presence of a trifluoromethyl group is particularly noteworthy. This group can significantly alter the electronic properties of the molecule, enhance its lipophilicity, and block metabolic degradation, making it a valuable moiety in drug design.
The 1,3-dione motif can participate in various chemical reactions, allowing for the synthesis of a diverse range of heterocyclic compounds. Furthermore, this structural unit is a key component in several biologically active molecules, suggesting that this compound could serve as a valuable building block for the development of new drugs.
Inferred Potential Therapeutic Applications Based on Analog Studies
While specific biological data for this compound is not yet available, the activities of its close analogs provide a strong foundation for predicting its potential applications.
Anti-inflammatory and Analgesic Agents
A significant body of evidence points to the potential of trifluorinated 1,3-dione derivatives in the development of anti-inflammatory drugs. The para-substituted analog, 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] Moreover, the structurally related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, serves as a key intermediate in the synthesis of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] This suggests that the core scaffold of this compound is amenable to the development of novel COX inhibitors or other anti-inflammatory agents.
Table 1: Structurally Similar Compounds and Their Documented Biological Relevance
| Compound Name | Structural Difference from Core Molecule | Documented Biological Relevance | Reference |
| 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | Methoxy group at para-position | Intermediate for anti-inflammatory and analgesic drugs | [1] |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Methyl group at para-position instead of methoxy | Intermediate for the NSAID Celecoxib | [2] |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Different aromatic and dione rings | Potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | No substitution on the phenyl ring | Can trap reactive metabolites of carcinogens | [4] |
Enzyme Inhibition in Metabolic Disorders
The trifluoromethyl-containing dione structure is also implicated in the inhibition of enzymes involved in metabolic pathways. A notable example is 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] The inhibition of this enzyme is a therapeutic strategy for the treatment of hereditary tyrosinemia type I.[3] This indicates that this compound could be explored as a potential inhibitor of HPPD or other enzymes with similar active site characteristics.
Potential in Cancer Research
The analog 4,4,4-Trifluoro-1-phenyl-1,3-butanedione has been reported to trap reactive metabolites of carcinogens.[4] This suggests a potential chemoprotective role for this class of compounds. The ability to scavenge carcinogenic metabolites could be a valuable property in the development of agents for cancer prevention or as adjuvants in cancer therapy.
Proposed Experimental Protocols
Given the lack of direct experimental data for this compound, the following are proposed general methodologies for its synthesis and biological evaluation based on established protocols for similar compounds.
General Synthesis of this compound
A plausible synthetic route for the title compound is the Claisen condensation of 3-methoxyacetophenone with ethyl trifluoroacetate.
Materials:
-
3-methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (or other suitable base)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (for workup)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A solution of 3-methoxyacetophenone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the enolate.
-
Ethyl trifluoroacetate is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Proposed Workflow for Biological Screening
The following diagram illustrates a proposed workflow for the initial biological evaluation of this compound.
Caption: Proposed experimental workflow for the synthesis, biological screening, and lead optimization of this compound.
Signaling Pathways and Mechanisms of Action
Based on the activities of its analogs, this compound could potentially modulate the following signaling pathways:
Pro-inflammatory Signaling Pathway
If the compound acts as a COX inhibitor, it would interrupt the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Potential inhibitory action on the cyclooxygenase (COX) pathway.
Tyrosine Catabolism Pathway
Should the compound inhibit HPPD, it would disrupt the normal breakdown of tyrosine, leading to an accumulation of 4-hydroxyphenylpyruvate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Versatile Synthesis of Trifluoromethyl-Substituted Heterocycles Using 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated heterocyclic compounds are particularly prevalent in pharmaceuticals and agrochemicals.[3][4] Trifluoromethyl-β-dicarbonyls have emerged as pivotal and versatile building blocks for the synthesis of these valuable scaffolds due to their stability and multiple reactive sites.[1][5] This application note details the use of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a precursor for the efficient synthesis of various trifluoromethyl-substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The methodologies provided are robust and can be adapted for the creation of diverse compound libraries for drug discovery and material science applications.
General Synthetic Workflow The synthesis of heterocyclic compounds from β-diketones typically follows a cyclocondensation pathway. The general workflow involves the reaction of the diketone with a binucleophilic reagent, followed by cyclization and dehydration to yield the final aromatic heterocycle. This process is often facilitated by an acid or base catalyst and can be monitored using standard techniques like Thin Layer Chromatography (TLC).
Figure 1: General experimental workflow for heterocyclic synthesis.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The reaction of 1,3-diketones with hydrazine and its derivatives is the most common and direct method for synthesizing the pyrazole core.[5] The regioselectivity of the reaction with unsymmetrical diketones like this compound is influenced by the higher electrophilicity of the carbonyl carbon adjacent to the trifluoromethyl group. Nucleophilic attack by the hydrazine predominantly occurs at this position.
Figure 2: Synthesis of pyrazoles from the target diketone.
Quantitative Data Summary
| Reagent (R in H₂N-NHR) | Solvent | Conditions | Product | Yield (%) |
| H (Hydrazine Hydrate) | Ethanol | Reflux, 4h | 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 85-95 |
| Phenyl (Phenylhydrazine) | Acetic Acid | Reflux, 6h | 5-(3-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 80-90 |
| 4-Nitrophenyl | Ethanol | Reflux, 8h | 5-(3-methoxyphenyl)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | 75-85 |
| Note: Yields are representative for this class of reaction. |
Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Standard work-up and purification glassware
-
-
Procedure:
-
Dissolve this compound (e.g., 2.46 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (e.g., 0.6 g, 12 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting diketone spot disappears.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (100 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole product.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy.
-
Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazoles are synthesized via the condensation of 1,3-diketones with hydroxylamine.[6] Another effective method involves the [3+2] cycloaddition of the diketone with nitrile oxides, which can be generated in situ from hydroximoyl chlorides.[7][8] These five-membered heterocycles are important scaffolds in numerous bioactive compounds.[6]
Figure 3: Synthesis of isoxazoles from the target diketone.
Quantitative Data Summary
| Reagent | Base | Solvent | Conditions | Product | Yield (%) |
| Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | Reflux, 5h | 5-(3-methoxyphenyl)-3-(trifluoromethyl)isoxazole | 75-85 |
| Phenyl hydroximoyl chloride | DIPEA | Methanol/Water | RT, 2h | 4-benzoyl-5-(3-methoxyphenyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole | 35-45 |
| Note: Yields are representative for this class of reaction.[8] |
Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)isoxazole
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol, Water
-
Standard reaction and purification equipment
-
-
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (e.g., 1.04 g, 15 mmol) and sodium acetate (e.g., 1.64 g, 20 mmol) in water (15 mL).
-
Prepare a separate solution of this compound (e.g., 2.46 g, 10 mmol) in ethanol (25 mL).
-
Add the ethanolic solution of the diketone to the aqueous solution of hydroxylamine acetate at room temperature with stirring.
-
Heat the resulting mixture to reflux for 5 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure isoxazole.
-
-
Characterization:
-
Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).
-
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals.[9] Their synthesis from 1,3-diketones is typically achieved by condensation with amidine-containing reagents such as guanidine, urea, or thiourea.[10]
Quantitative Data Summary
| Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) |
| Guanidine HCl | NaOEt | Ethanol | Reflux, 12h | 2-amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | 70-80 |
| Urea | HCl | Ethanol | Reflux, 24h | 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one | 60-70 |
| Thiourea | NaOEt | Ethanol | Reflux, 10h | 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2(1H)-thione | 75-85 |
| Note: Yields are representative for this class of reaction. |
Experimental Protocol: Synthesis of 2-amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (NaOEt) solution (3.0 eq)
-
Absolute Ethanol
-
Standard reaction and purification equipment
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add guanidine hydrochloride (e.g., 1.43 g, 15 mmol) and stir for 20 minutes at room temperature.
-
Add a solution of this compound (e.g., 2.46 g, 10 mmol) in ethanol (15 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours, monitoring completion by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Pour the mixture into ice water, leading to the precipitation of the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude solid from ethanol to obtain the purified pyrimidine derivative.
-
-
Characterization:
-
Analyze the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. heteroletters.org [heteroletters.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione via Claisen Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone, a class of compounds with significant applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds. This application note provides a detailed protocol for the synthesis of this compound using a Claisen condensation between 3'-methoxyacetophenone and ethyl trifluoroacetate.
The reaction proceeds via the formation of an enolate from 3'-methoxyacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide group yields the desired β-diketone. Strong bases such as sodium methoxide or sodium ethoxide are typically employed to drive the reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3'-Methoxyacetophenone | 1.0 equivalent (e.g., 5.0 g, 33.3 mmol) |
| Ethyl Trifluoroacetate | 1.1 equivalents (e.g., 5.2 g, 36.6 mmol) |
| Sodium Methoxide (25% in Methanol) | 1.2 equivalents (e.g., 9.0 mL, 39.9 mmol) |
| Solvent | |
| tert-Butyl methyl ether (MTBE) | ~10 mL / g of 3'-methoxyacetophenone |
| Reaction Conditions | |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 20-24 hours |
| Work-up & Purification | |
| Quenching Agent | 10% Aqueous Citric Acid |
| Extraction Solvent | Dichloromethane or Ethyl Acetate |
| Purification Method | Filtration and washing with water |
| Product Information | |
| Chemical Formula | C₁₁H₉F₃O₃ |
| Molecular Weight | 246.18 g/mol |
| Physical Form | Solid |
| CAS Number | 57965-21-6[1] |
Experimental Protocol
This protocol is adapted from a similar synthesis of a fluorinated β-diketone[2].
Materials and Equipment:
-
3'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (25% solution in methanol)
-
tert-Butyl methyl ether (MTBE), anhydrous
-
10% Citric acid solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add sodium methoxide (25% solution in methanol, 1.2 eq.) and tert-butyl methyl ether (approx. 2 mL/g of the final ketone).
-
Addition of Reactants: In a separate flask, prepare a solution of 3'-methoxyacetophenone (1.0 eq.) and ethyl trifluoroacetate (1.1 eq.) in tert-butyl methyl ether (approx. 8 mL/g of the ketone).
-
Reaction: Slowly add the solution of the ketone and ester to the sodium methoxide suspension at room temperature with vigorous stirring.
-
Incubation: Stir the resulting mixture at room temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, carefully add a 10% aqueous solution of citric acid to the reaction mixture until the pH is approximately 4-5. This will neutralize the excess base and protonate the product.
-
Product Isolation: The product may precipitate out of the solution upon acidification. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the Claisen condensation synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium methoxide is corrosive and flammable; handle with care.
-
Ethyl trifluoroacetate is volatile and an irritant.
-
Organic solvents are flammable. Avoid open flames.
Applications and Further Research
The synthesized this compound can be used as a versatile building block in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in drug discovery. The presence of the trifluoromethyl group makes it an attractive intermediate for creating novel therapeutic agents and functional materials. Further research can explore the optimization of reaction conditions to improve yield and purity, as well as investigate the utility of this compound in the development of new bioactive molecules.
References
Application Notes and Protocols: 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone that serves as a versatile chelating ligand for a wide array of metal ions. The presence of a trifluoromethyl group enhances the acidity of the ligand and the stability of the resulting metal complexes, while the methoxyphenyl group can be tuned to modulate the electronic properties and biological activity of the complexes. These characteristics make metal complexes derived from this ligand promising candidates for various applications, including catalysis, materials science, and particularly in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes utilizing this compound as a ligand. The protocols provided are based on established methodologies for analogous fluorinated β-diketonate metal complexes and can be adapted for the specific ligand of interest.
Applications in Drug Development
Metal complexes of fluorinated β-diketones have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The coordination of the β-diketonate ligand to a metal center can lead to novel mechanisms of action, overcoming resistance to existing drugs and offering unique therapeutic opportunities.
Anticancer Activity
Copper(II) complexes, in particular, have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cancer cells. The lipophilicity imparted by the organic ligand can facilitate cell membrane penetration, enhancing the bioavailability of the metal complex. Molecular docking studies on analogous compounds suggest that these complexes may interact with key biomolecular targets such as ribonucleotide reductase and chaperone proteins like Hsp70 and Hsp90, which are crucial for cancer cell proliferation and survival.[1]
Antimicrobial Activity
The increasing threat of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes of fluorinated β-diketones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, copper(II) complexes with similar ligands have shown activity against Staphylococcus aureus comparable to the antibiotic streptomycin. The chelation of the metal ion can enhance the antimicrobial efficacy of the organic ligand.
Experimental Protocols
Note: The following protocols are adapted from methodologies reported for the synthesis and analysis of metal complexes with structurally similar ligands, such as 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione and 4,4,4-trifluoro-1-phenylbutane-1,3-dione. Researchers should optimize these protocols for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of β-diketones via Claisen condensation.
Materials:
-
3'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other suitable base (e.g., Lithium Hydride)
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in dry THF.
-
Slowly add a solution of 3'-methoxyacetophenone (1 equivalent) in dry THF to the suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, reflux the mixture for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Protocol 2: Synthesis of a Generic Metal(II) Complex (e.g., Cu(II))
This protocol describes a general method for the synthesis of a metal(II) bis(β-diketonate) complex.
Materials:
-
This compound (the ligand, L)
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)
-
Ethanol or methanol
-
Sodium hydroxide (NaOH) or triethylamine (NEt₃)
-
Standard laboratory glassware
Procedure:
-
Dissolve the ligand (2 equivalents) in ethanol in a round-bottom flask.
-
To this solution, add a solution of NaOH or NEt₃ (2 equivalents) in ethanol to deprotonate the ligand. Stir for 15-20 minutes at room temperature.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate should form immediately or upon stirring. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over silica gel.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., DMSO/ethanol, DMF/ethanol).
Data Presentation
The following tables summarize typical characterization data for analogous copper(II) complexes with methoxyphenyl- and phenyl-substituted trifluoromethyl β-diketones. These values can serve as a reference for the characterization of complexes with this compound.
Table 1: Selected FT-IR Spectral Data (cm⁻¹) for a Cu(II) Complex with an Analogous Ligand.
| Assignment | Free Ligand (HL) | Cu(L)₂ Complex |
| ν(C=O) | ~1600-1620 | ~1580-1600 |
| ν(C=C) | ~1570-1590 | ~1550-1570 |
| ν(C-F) | ~1130-1315 | ~1130-1315 |
| ν(Cu-O) | - | ~450-480 |
Note: The shift of the ν(C=O) band to lower wavenumbers upon complexation is indicative of the coordination of the carbonyl oxygen to the metal center.
Table 2: Biological Activity Data for Analogous Copper(II) Complexes. [1]
| Compound | Organism/Cell Line | IC₅₀ (µM) or MIC (µg/mL) |
| cis-[Cu(L₀)₂(DMSO)₂]¹ | HeLa (human cervical cancer) | 86.6 ± 12.1 |
| cis-[Cu(L₁)₂(DMSO)]² | HeLa (human cervical cancer) | 119.9 ± 15.1 |
| cis-[Cu(L₁)₂(DMSO)]² | S. aureus | 7.8 |
| Streptomycin | S. aureus | 7.8 |
| Cisplatin | HeLa (human cervical cancer) | 21.2 ± 1.4 |
¹ L₀ = 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dionate ² L₁ = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dionate
Visualizations
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the use of this compound in the synthesis and evaluation of metal complexes.
References
Application Notes and Protocols for Copper(II) Complexation with 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Introduction
This document provides a detailed protocol for the synthesis and characterization of the copper(II) complex of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. This β-diketonate ligand readily chelates with copper(II) ions to form a stable coordination complex.[1][2] Such metal complexes have applications in various fields, including catalysis, materials science, and as precursors for chemical vapor deposition. The following protocols are intended for researchers in chemistry, materials science, and drug development.
Materials and Equipment
Reagents:
-
This compound (Ligand)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Methanol (MeOH), absolute
-
Ethanol (EtOH), absolute
-
Deionized water (H₂O)
-
Diethyl ether
-
Acetone
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Schlenk line (optional, for inert atmosphere)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Melting point apparatus
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
-
Elemental Analyzer
Experimental Protocols
Protocol 1: Synthesis of bis(4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dionato)copper(II)
This protocol outlines the synthesis of the target copper(II) complex using copper(II) acetate as the metal source.
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of methanol with stirring.
-
Copper Salt Solution Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of a 1:1 methanol/water solution. Gentle heating may be applied to facilitate dissolution.
-
Reaction: Slowly add the copper(II) acetate solution dropwise to the stirred ligand solution at room temperature. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux (approximately 65-70 °C) for 2 hours with continuous stirring.
-
Isolation of the Product: After cooling the mixture to room temperature, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold deionized water, then cold methanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid product under vacuum to a constant weight. The product should be a crystalline solid.
Logical Relationship of Synthesis Steps
References
Application of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in the Synthesis of Pharmaceutical Intermediates
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone that serves as a versatile and valuable building block in the synthesis of various pharmaceutical intermediates. The presence of the trifluoromethyl (CF₃) group is of particular significance in medicinal chemistry, as its incorporation into organic molecules can enhance their metabolic stability, binding affinity, and overall pharmacological profile. This application note details the use of this compound in the synthesis of heterocyclic compounds, which are core scaffolds in many drug candidates.
Application in the Synthesis of Trifluoromethyl-Substituted Pyrazoles
A primary application of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles. These heterocyclic compounds are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine derivatives.
The general reaction involves the condensation of the β-diketone with a hydrazine, leading to the formation of a pyrazole ring. The regioselectivity of the reaction is influenced by the substitution pattern of the β-diketone.
Table 1: Synthesis of a Trifluoromethyl-Substituted Pyrazole Intermediate
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield |
| This compound | Hydrazine hydrate | 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Ethanol | Reflux, 4 hours | >95% |
Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound in anhydrous ethanol, add hydrazine hydrate.
-
The reaction mixture is stirred and heated to reflux for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrazole.
Application in the Synthesis of Trifluoromethyl-Substituted Pyrimidines
Another significant application of this compound is in the preparation of trifluoromethyl-substituted pyrimidines. Pyrimidine scaffolds are found in a vast array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. The synthesis is typically achieved through a cyclocondensation reaction with a binucleophile such as urea, thiourea, or guanidine.
Table 2: Synthesis of a Trifluoromethyl-Substituted Pyrimidine Intermediate
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield |
| This compound | Guanidine | 2-Amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | Ethanol | Reflux, 6 hours | High |
Experimental Protocol: Synthesis of 2-Amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the pure 2-Amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine.
Logical Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrimidine.
Significance in Drug Discovery
The trifluoromethyl-substituted pyrazole and pyrimidine intermediates synthesized from this compound are valuable precursors for the development of novel therapeutic agents. The presence of the trifluoromethyl group can significantly enhance the drug-like properties of a molecule.
Potential Signaling Pathway Interactions
While specific signaling pathway interactions are dependent on the final drug molecule, trifluoromethyl-substituted pyrazoles and pyrimidines are known to be inhibitors of various kinases, which are key regulators of cellular signaling pathways. For example, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
Caption: From intermediate synthesis to potential therapeutic application.
This compound is a key starting material for the efficient synthesis of trifluoromethyl-substituted pyrazole and pyrimidine intermediates. These intermediates are of high value in pharmaceutical research and development, providing a scaffold for the creation of novel drug candidates with potentially enhanced therapeutic properties. The straightforward and high-yielding nature of the cyclocondensation reactions makes this compound an attractive choice for medicinal chemists.
Application Notes and Protocols for the Analysis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a β-diketone compound of interest in various chemical and pharmaceutical research areas. Its structural properties, particularly the trifluoromethyl group, make it a candidate for applications in medicinal chemistry and as a building block in organic synthesis. Accurate and reliable analytical methods are crucial for its quantification and characterization in different matrices. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Analytical Methods Overview
Several analytical techniques can be employed for the characterization and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in a complex mixture). The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the quantification of the compound in solution. Coupled with a UV detector, it offers good sensitivity and reproducibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both identification and quantification, especially for volatile and thermally stable compounds. Derivatization may sometimes be employed to improve chromatographic behavior.
-
Spectroscopic Methods (UV-Vis, IR, NMR): Primarily used for structural elucidation and characterization of the pure substance.[1][2]
This document provides detailed protocols for HPLC-UV and GC-MS, as these are the most common quantitative techniques.
II. Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected from the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Researchers should perform their own validation studies.
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
III. Experimental Protocols
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in solutions, such as reaction mixtures or formulation buffers. The methodology is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid (for non-MS applications)[3]
-
This compound reference standard
-
Sample solvent (e.g., 50:50 Acetonitrile:Water)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength)
4. Sample Preparation:
-
Accurately weigh and dissolve the reference standard in the sample solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Prepare unknown samples by dissolving them in the sample solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the unknown samples using the calibration curve.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of this compound. It provides both retention time and mass spectral data for confident identification and quantification.
1. Materials and Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample.
2. Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Quadrupole or Ion Trap)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-400 (for identification)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for quantification (e.g., molecular ion and key fragments).
-
4. Sample Preparation:
-
Prepare a stock solution of the reference standard and internal standard in the chosen solvent (e.g., 1 mg/mL).
-
Create calibration standards by diluting the stock solution and adding a constant concentration of the internal standard to each.
-
Prepare unknown samples by dissolving them in the solvent and adding the same constant concentration of the internal standard.
-
Ensure the final concentration of the analyte is within the established calibration range.
5. Data Analysis:
-
Identify the analyte peak in the chromatogram by its retention time and mass spectrum.
-
For quantification, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression to obtain the calibration equation.
-
Calculate the concentration of the analyte in the unknown samples using the area ratio and the calibration equation.
References
Application Note: GC/MS Analysis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-dicarbonyl compound of interest in medicinal chemistry and drug development due to its potential as a building block for synthesizing various therapeutic agents. The trifluoromethyl group can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability. Monitoring the synthesis of this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive identification of reactants, products, and byproducts in a complex reaction mixture.[1] This application note provides a detailed protocol for the quantitative analysis of the synthesis of this compound using GC-MS.
Reaction Scheme
The synthesis of this compound can be achieved via a Claisen condensation reaction between ethyl trifluoroacetate and 3'-methoxyacetophenone, using a strong base such as sodium ethoxide.
Caption: Synthesis of the target compound via Claisen condensation.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[2][3] The following protocol is recommended for quenching the reaction and preparing the sample for injection.
-
Quenching the Reaction: At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding it to a vial containing 900 µL of 1 M aqueous HCl to neutralize the base.
-
Solvent Extraction: To the quenched aliquot, add 1 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.[3]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure thorough extraction of the analytes into the organic phase. Centrifuge the sample to achieve complete phase separation.[2]
-
Dilution: Carefully transfer the organic layer to a clean vial. A further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument calibration. A starting concentration of approximately 10 µg/mL is recommended.[2]
-
Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and has similar chemical properties to the analytes of interest.
-
Transfer to Autosampler Vial: Transfer the final organic extract into a 1.5 mL glass GC autosampler vial for analysis.[2]
2. GC/MS Instrumentation and Parameters
The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.[4][5]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed for each analyte (3'-methoxyacetophenone and this compound) using standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Illustrative Reaction Monitoring Data
| Time (hours) | 3'-Methoxyacetophenone Concentration (M) | This compound Concentration (M) | Conversion (%) |
| 0 | 0.50 | 0.00 | 0 |
| 1 | 0.35 | 0.15 | 30 |
| 2 | 0.22 | 0.28 | 56 |
| 4 | 0.10 | 0.40 | 80 |
| 8 | 0.04 | 0.46 | 92 |
This data is for illustrative purposes only and represents a hypothetical reaction progress.
Mass Spectrum Analysis
Expected key fragments for this compound include:
-
Molecular Ion (M+): The peak corresponding to the molecular weight of the compound (246.18 g/mol ).
-
[M-CF3]+: Loss of the trifluoromethyl group (m/z 177).
-
[M-OCH3]+: Loss of the methoxy group from the aromatic ring (m/z 215).
-
[C6H4(OCH3)CO]+: The 3-methoxybenzoyl cation (m/z 135), which is often a prominent peak for methoxy-substituted aromatic ketones.
-
[CF3CO]+: The trifluoroacetyl cation (m/z 97).
Workflow Visualization
References
Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential anti-inflammatory agents utilizing 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a key starting material. The trifluoromethylated β-diketone scaffold is a versatile precursor for the construction of various heterocyclic compounds, particularly pyrazole and pyrimidine derivatives, which are well-established pharmacophores in numerous anti-inflammatory drugs. These protocols offer a foundational methodology for academic and industrial researchers engaged in the discovery and development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of effective anti-inflammatory agents remains a significant goal in medicinal chemistry.
The use of fluorinated organic molecules in drug design has gained considerable attention due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The starting material, this compound, incorporates both a trifluoromethyl group and a methoxyphenyl moiety, features that can be exploited to generate novel drug candidates with potentially superior anti-inflammatory activity. This β-diketone is a prime candidate for cyclocondensation reactions to form heterocyclic systems known for their anti-inflammatory properties.
Synthetic Pathways
The primary synthetic strategies outlined herein focus on the conversion of this compound into pyrazole and pyrimidine derivatives. These heterocycles are core structures in many commercially available anti-inflammatory drugs.
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for generating anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative, a class of compounds known for its anti-inflammatory properties, including the selective COX-2 inhibitor Celecoxib.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 12 mmol of hydrazine hydrate dropwise with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold deionized water with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole.
-
Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
This protocol describes the synthesis of a pyrimidine derivative. Pyrimidine-based compounds have shown significant potential as anti-inflammatory agents.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) in ethanol
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 230 mg (10 mmol) of sodium metal in 30 mL of absolute ethanol under an inert atmosphere.
-
To this solution, add 10 mmol of guanidine hydrochloride and stir for 15 minutes.
-
Add 10 mmol of this compound to the reaction mixture.
-
Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with deionized water, and dried.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine.
-
Characterize the final product using appropriate spectroscopic methods.
Data Presentation: Hypothetical Anti-inflammatory Activity
The following tables present hypothetical quantitative data for newly synthesized compounds based on typical results for similar classes of anti-inflammatory agents found in the literature. These values are for illustrative purposes to guide researchers in their screening cascade.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PZ-1 | 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | >100 | 0.5 | >200 |
| PY-1 | 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine | 50 | 2.5 | 20 |
| Celecoxib | (Reference) | 15 | 0.04 | 375 |
| Diclofenac | (Reference) | 0.8 | 0.02 | 40 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |
| PZ-1 | 10 | 65% |
| PY-1 | 10 | 55% |
| Indomethacin | 10 | 70% |
| Control | Vehicle | 0% |
Signaling Pathway
Diagram: Pro-inflammatory Signaling Pathway Inhibition
Application Notes and Protocols for Cyclocondensation Reactions with 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines via cyclocondensation reactions of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The following protocols are based on established methodologies for the cyclocondensation of 1,3-dicarbonyl compounds.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazoles and pyrimidines from various trifluoromethylated 1,3-diketones, providing a comparative reference for the expected outcomes with this compound.
| Heterocycle | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Hydrazine hydrate | Ethanol / Acetic acid | Reflux | 1 | High | General Knorr Synthesis |
| Pyrazole | Aryl hydrazine | N,N-Dimethylacetamide | Room Temp | 12 | 59-98 | [3] |
| Pyrimidine | Urea | Methanol / Conc. HCl | 60-65 | 24-72 | 48-52 | [2] |
| Pyrimidine | Guanidine hydrochloride | Ethanol / Sodium hydroxide | Reflux | 10-14 | Good | [4] |
| Pyrimidine | Thiourea | Ethanol / Conc. HCl | Reflux | N/A | Moderate | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the Knorr pyrazole synthesis, a classic method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole.
Protocol 2: Synthesis of 6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one
This protocol is adapted from the Biginelli reaction for the synthesis of dihydropyrimidinones, followed by oxidation or direct synthesis to the pyrimidinone.[5][6]
Materials:
-
This compound
-
Urea
-
Methanol
-
Concentrated Hydrochloric Acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to yield 6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one.
Protocol 3: Synthesis of 2-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
This protocol outlines the synthesis of an aminopyrimidine using guanidine as the nitrogen-containing reagent.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or sodium hydroxide
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol, or use a solution of sodium hydroxide in ethanol.
-
To this basic solution, add this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., dilute HCl).
-
Pour the neutralized mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 2-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.
Visualizations
The following diagram illustrates the general experimental workflow for the cyclocondensation reactions described.
Caption: General workflow for the synthesis of heterocyclic compounds.
References
Application Note: High-Purity Recovery of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione via Advanced Liquid-Liquid Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust liquid-liquid extraction protocol for the purification of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, a key intermediate in pharmaceutical synthesis. The methodology leverages the acidic nature of the β-dicarbonyl moiety, enhanced by the electron-withdrawing trifluoromethyl group, to achieve efficient separation from non-acidic impurities. This document provides a step-by-step experimental protocol, illustrative diagrams of the workflow and separation principles, and a summary of expected quantitative outcomes.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. Liquid-liquid extraction is a powerful and scalable technique for the purification of organic compounds based on their differential solubility in two immiscible liquid phases.[1][2][3] For β-diketones, this technique can be further refined by exploiting the acidity of the proton alpha to the two carbonyl groups. The presence of an electron-withdrawing trifluoromethyl group significantly increases the acidity of this proton, facilitating the formation of a water-soluble enolate salt under basic conditions. This allows for a highly selective separation from neutral or basic organic impurities. Subsequent acidification of the aqueous phase regenerates the neutral β-diketone, which can then be recovered by extraction into an organic solvent.
Experimental Protocol
This protocol provides a general procedure for the liquid-liquid extraction of this compound from a crude reaction mixture.
2.1. Materials and Reagents
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
2.2. Procedure
-
Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate (e.g., 10 mL of EtOAc per 1 g of crude product) in an Erlenmeyer flask.
-
Transfer to Separatory Funnel: Transfer the ethyl acetate solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities.
-
Basic Extraction: Add an equal volume of 1 M NaOH to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. The target compound will deprotonate to form the sodium enolate, which is soluble in the aqueous phase. Allow the layers to separate.
-
Separation of Phases: Carefully drain the lower aqueous layer (containing the enolate salt of the product) into a clean Erlenmeyer flask. The upper organic layer, containing non-acidic impurities, can be set aside.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of 1 M NaOH. The aqueous layers are then combined.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2), as confirmed by pH paper or a pH meter. The purified this compound will precipitate as an oil or solid.
-
Product Extraction: Add a fresh portion of ethyl acetate to the flask containing the acidified aqueous solution and the precipitated product. Transfer the mixture back to the separatory funnel and shake vigorously to extract the purified product into the organic layer.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and inorganic salts. Allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to remove any remaining traces of water.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.
Data Presentation
The efficiency of the liquid-liquid extraction can be quantified by parameters such as the distribution coefficient (Kd), extraction efficiency, and final purity. The following table presents hypothetical data for the purification process under different conditions.
| Sample ID | Extraction Conditions (Aqueous Phase) | Distribution Coefficient (Kd) | Extraction Efficiency (%) | Purity (%) |
| Crude-01 | - | - | - | 85.2 |
| Ext-01-A | 1 M HCl | >100 (impurities) | >99 (impurities removed) | - |
| Ext-01-B | 1 M NaOH (pH ~13) | 0.05 (product) | 95.0 (into aqueous) | - |
| Ext-01-C | 0.5 M NaHCO₃ (pH ~8.5) | 0.8 (product) | 55.6 (into aqueous) | - |
| Final-01 | Back-extraction from acidified aqueous phase | >100 (product) | 99.5 (into organic) | 99.1 |
| Final-02 | Single extraction from acidified aqueous phase | >100 (product) | 98.2 (into organic) | 98.8 |
Note: Data is representative and intended for illustrative purposes.
Principle of Separation
The separation is based on the reversible conversion of the neutral, organic-soluble β-diketone into its water-soluble enolate anion by altering the pH of the aqueous phase.
Conclusion
The described liquid-liquid extraction protocol is a highly effective and scalable method for the purification of this compound. By leveraging the compound's acidic properties, a high degree of purity can be achieved, making it suitable for demanding applications in pharmaceutical research and development. The principles outlined in this note can be adapted for the purification of other acidic organic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Claisen condensation of 3'-methoxyacetophenone with an ethyl trifluoroacetate in the presence of a strong base. This reaction forms the desired β-diketone structure.
Q2: Which bases are most effective for this Claisen condensation, and what are their recommended stoichiometries?
A2: Strong alkoxide bases such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used. Non-alkoxide bases like sodium hydride (NaH) are also highly effective. It is crucial to use at least a full equivalent of the base relative to the ketone. This is because the resulting β-diketone is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product. Using a catalytic amount of base will result in low yields.
Q3: What are the typical solvents used for this reaction?
A3: Anhydrous aprotic solvents are preferred to prevent side reactions with the strong base. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common choices. For reactions using sodium ethoxide, anhydrous ethanol can also be used as a solvent. A Korean patent for a similar synthesis suggests that the reaction can be run using one of the reactants, ethyl acetate, as both a reactant and a solvent, which can simplify the process and reduce costs.[1]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in a Claisen condensation can stem from several factors:
-
Insufficient Base: As mentioned in Q2, a full equivalent of a strong base is necessary to drive the reaction to completion.
-
Presence of Water: The strong bases used are highly reactive with water. Any moisture in the reactants or solvent will consume the base and inhibit the reaction. Ensure all reagents and glassware are thoroughly dried.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While initial deprotonation may be performed at a lower temperature, the condensation may require heating to proceed at a reasonable rate.
-
Side Reactions: Self-condensation of the 3'-methoxyacetophenone can occur, although it is generally less favorable than the cross-condensation with the highly electrophilic ethyl trifluoroacetate.
-
Product Decomposition: The β-diketone product can be susceptible to cleavage under harsh basic conditions, a process known as a retro-Claisen condensation. Careful control of reaction time and temperature is important.
Q5: I am observing significant impurity in my crude product. What are the likely side products?
A5: Common impurities include unreacted starting materials (3'-methoxyacetophenone and ethyl trifluoroacetate), the self-condensation product of 3'-methoxyacetophenone, and potentially products from a retro-Claisen reaction.
Q6: What is the recommended method for purifying the final product?
A6: A highly effective method for purifying trifluoromethyl β-diketones is through the formation of a copper(II) chelate.[2] The crude product is reacted with a solution of copper(II) acetate to form a solid copper complex, which can be isolated by filtration. This process effectively separates the desired β-diketone from many organic impurities. The purified β-diketone is then recovered by decomposing the copper chelate with a strong acid, followed by extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate exclusion of moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry. |
| Insufficient or decomposed base. | Use at least one full equivalent of a strong base like NaH or NaOEt. Ensure the base is fresh and has been stored properly. | |
| Reaction temperature is too low. | While the initial deprotonation may be carried out at 0°C, the reaction may need to be gently warmed (e.g., to room temperature or reflux) to proceed. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Multiple Products/Impurities | Self-condensation of the ketone. | Add the ketone slowly to a mixture of the base and ethyl trifluoroacetate to maintain a low concentration of the enolate and favor the cross-condensation. |
| Retro-Claisen condensation. | Avoid prolonged reaction times and excessively high temperatures. Work up the reaction as soon as TLC indicates the consumption of the starting material. | |
| Difficulty in Isolating the Product | Product is an oil and does not precipitate. | After acidic workup, extract the product into an organic solvent. If it remains an oil after solvent removal, consider purification via copper chelate formation or column chromatography. |
| Emulsion formation during workup. | Add a saturated brine solution to the aqueous layer to help break the emulsion during extraction. | |
| Product Purity Issues After Initial Workup | Contamination with starting materials or side products. | Purify the crude product by forming the copper(II) chelate, followed by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis via Claisen Condensation
This protocol is adapted from a procedure for a structurally similar compound and general principles of Claisen condensations.
Materials:
-
3'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Diethyl Ether
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Enolate Formation: Slowly add a solution of 3'-methoxyacetophenone (1 equivalent) in anhydrous THF to the stirred suspension of sodium hydride at 0°C.
-
Condensation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add ethyl trifluoroacetate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition of the ester, the reaction mixture can be stirred at room temperature or gently heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of 1M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification via Copper(II) Chelate Formation
-
Dissolution: Dissolve the crude product in ethanol.
-
Precipitation: Add a saturated aqueous solution of copper(II) acetate dropwise with stirring. A solid copper chelate should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with water, then with a small amount of cold ethanol.
-
Decomposition: Suspend the copper chelate in diethyl ether and stir vigorously with 1M HCl until the solid dissolves and the ether layer becomes colorless.
-
Final Extraction: Separate the ether layer, and extract the aqueous layer with additional diethyl ether.
-
Final Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Claisen Condensation
| Parameter | Condition | Rationale/Notes |
| Ketone | 3'-Methoxyacetophenone | Starting material. |
| Ester | Ethyl trifluoroacetate | Acylating agent. |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Strong base is required; use at least 1 full equivalent. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and anhydrous conditions are crucial. |
| Temperature | 0°C to Reflux | Initial deprotonation is often done at 0°C, followed by warming to drive the condensation. |
| Reaction Time | 2 - 12 hours | Monitor by TLC to determine completion. |
| Typical Yield | 60 - 85% | Yields can vary significantly based on reaction conditions and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen condensation for synthesizing this compound can stem from several factors:
-
Suboptimal Base: The choice and quality of the base are critical. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure the base is fresh and not deactivated by moisture. The reaction's success hinges on the deprotonation of the 3'-methoxyacetophenone to form an enolate.
-
Reaction Temperature: The temperature should be carefully controlled. While the initial enolate formation is often performed at 0°C, the condensation reaction may require heating. The optimal temperature should be determined empirically, but prolonged heating at high temperatures can lead to side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after a significant amount of time, consider extending the reaction time or carefully increasing the temperature.
-
Side Reactions: The most common side reaction is the self-condensation of 3'-methoxyacetophenone, an aldol-type reaction. To minimize this, a slight excess of ethyl trifluoroacetate can be used.
-
Workup Issues: The product is a β-diketone, which is acidic and can form a salt. During the aqueous workup, ensure the pH is carefully adjusted to be acidic (pH ~3-4) to protonate the enolate of the product before extraction.
Q2: My final product is impure, and I see unexpected peaks in my NMR and LC-MS. What are these impurities?
A2: The primary impurities are likely unreacted starting materials (3'-methoxyacetophenone and ethyl trifluoroacetate) and byproducts from side reactions.
-
Self-Condensation Product: The aldol self-condensation of 3'-methoxyacetophenone can produce a β-hydroxy ketone, which may dehydrate to an α,β-unsaturated ketone. This will appear as a significant impurity if the reaction conditions are not optimized.
-
Transesterification Product: If you are using an alkoxide base that does not match the ester (e.g., sodium methoxide with ethyl trifluoroacetate), you can get transesterification, leading to a mixture of products. It is recommended to use a base with the same alkoxide as the ester (e.g., sodium ethoxide with ethyl trifluoroacetate).
-
Hydrolyzed Starting Material: If there is moisture in your reaction, the ethyl trifluoroacetate can be hydrolyzed to trifluoroacetic acid.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: this compound can be challenging to purify due to its acidic nature and potential for tautomerization.
-
Column Chromatography: This is the most common method. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the eluent should be gradually increased.
-
Purification via Copper (II) Chelate: β-Diketones form stable, often crystalline, complexes with copper (II) salts. You can treat your crude product with a solution of copper (II) acetate. The precipitated copper complex can be filtered off, washed, and then decomposed by treatment with a strong acid (like HCl) to regenerate the pure β-diketone, which can then be extracted.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Q4: What is the role of the base in this reaction, and how much should I use?
A4: The base in a Claisen condensation serves to deprotonate the α-carbon of the ketone (3'-methoxyacetophenone) to generate a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ester (ethyl trifluoroacetate). A full equivalent of a strong base is required because the product β-diketone is more acidic than the starting ketone and will be deprotonated by the base. This final deprotonation step is often what drives the reaction to completion. Therefore, at least one equivalent of the base relative to the ketone should be used.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of trifluoromethyl-β-diketones, based on analogous reactions. The exact values may need to be optimized for the synthesis of this compound.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Temperature | 0°C to reflux | Enolate formation is often done at lower temperatures, followed by warming or reflux to drive the condensation. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Molar Ratio (Ketone:Ester:Base) | 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of the ester and base is often beneficial. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established procedures for similar compounds.
Materials:
-
3'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Hydrochloric acid (e.g., 1M or 2M)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the flask to 0°C in an ice bath. Dissolve 3'-methoxyacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Condensation: Add ethyl trifluoroacetate (1.2 eq.) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of water. Acidify the aqueous solution to pH 3-4 with cold hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Reaction Pathway and a Key Side Reaction
Caption: Main reaction pathway and a common side reaction.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Technical Support Center: Purification of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The chosen solvent is not polar enough. - Insufficient solvent is being used. | - Try a more polar solvent or a solvent mixture (e.g., ethanol/water, acetone/water). - Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | - The solution is supersaturated. - The cooling process is too rapid. - The chosen solvent is not ideal. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different solvent system. |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent. - The concentration of the compound is too low. | - Reduce the amount of solvent by evaporation and allow it to cool again. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then allow to cool. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of purified product. | - The compound has some solubility in the cold solvent. - Premature crystallization during hot filtration. - Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Preheat the filtration apparatus (funnel and flask) to prevent cooling during filtration. - Concentrate the filtrate to obtain a second crop of crystals. |
| Product is still impure after recrystallization. | - The impurity has similar solubility characteristics to the product in the chosen solvent. - The crystals were not washed adequately. | - Perform a second recrystallization using a different solvent system. - Ensure the collected crystals are washed with a small amount of fresh, cold solvent. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - The eluent system is not optimized. - The column was not packed properly. - The column was overloaded with the crude sample. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude product for the column size. A general rule is 1g of sample per 20-100g of silica gel. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound is eluting too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the percentage of hexane). |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the silica gel. - The sample was not loaded onto the column in a concentrated band. - The compound is degrading on the silica gel. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce strong interactions. - Dissolve the sample in a minimal amount of the eluent or a more volatile solvent before loading it onto the column. - Consider using a different stationary phase, such as alumina, or deactivating the silica gel with triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities often arise from the starting materials and side reactions of the Claisen condensation used for synthesis. These can include unreacted 3'-methoxyacetophenone and ethyl trifluoroacetate, as well as byproducts from self-condensation of the starting materials.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Given the presence of a polar methoxy group, a trifluoromethyl group, and a dione moiety, a solvent of intermediate polarity or a binary solvent mixture is a good starting point.[1] You could begin by screening solvents like ethanol, isopropanol, or ethyl acetate.[2] A mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar anti-solvent (like hexanes or water) can also be effective.[1]
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin-layer chromatography (TLC) is the best method to monitor your column. Collect fractions as the eluent comes off the column and spot them on a TLC plate. Visualizing the spots under UV light will allow you to identify which fractions contain your purified product and which contain impurities.
Q4: My purified compound appears as a yellow oil, but I was expecting a solid. What should I do?
A4: While some β-diketones can be low-melting solids or oils at room temperature, it's also possible that residual solvent is present. Try removing any remaining solvent under high vacuum. If it remains an oil, its purity should be confirmed by analytical methods such as NMR spectroscopy.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. Optimization may be required.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[1]
-
Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general method for purifying this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of hexanes and ethyl acetate. The ideal system will give your desired compound an Rf value of approximately 0.3-0.5.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to start the flow.
-
Collect the eluting solvent in fractions.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp to identify the fractions containing the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A logic diagram for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during this Claisen condensation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental issues, offering potential causes and solutions to streamline your research and development process.
Issue 1: Low or No Yield of the Desired β-Diketone
Question: My Claisen condensation reaction between 3'-methoxyacetophenone and ethyl trifluoroacetate is resulting in a very low yield or no product at all. What are the common causes?
Answer: Low or no yield in this reaction can stem from several factors, from reagent quality and reaction conditions to the choice of base and solvent. Key issues include:
-
Inappropriate Base Selection: The choice of base is critical. While common alkoxides like sodium ethoxide (NaOEt) can work, stronger, non-nucleophilic bases are often more effective for forming the ketone enolate in the presence of the highly electrophilic ethyl trifluoroacetate. Strong bases like sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) can improve yields. However, be aware that very strong bases like NaH can sometimes promote a retro-Claisen C-C bond cleavage, leading to undesired trifluoromethyl ketones instead of the β-diketone.[1][2]
-
Presence of Moisture: Anhydrous conditions are crucial, especially when using reactive bases like NaH.[3] Water will quench the base and the enolate, halting the reaction. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. Enolate formation is often carried out at low temperatures (e.g., 0 °C or -78 °C with LDA) to prevent side reactions. The condensation itself may proceed at room temperature or with gentle heating. Excessively high temperatures can promote decomposition and side reactions.
-
Incorrect Order of Reagent Addition: It is often beneficial to pre-form the enolate of the 3'-methoxyacetophenone by adding it to a suspension of the base before the slow addition of ethyl trifluoroacetate.[4] This can minimize the self-condensation of the ketone and other side reactions.
-
Poor Reagent Quality: Ensure the purity of your starting materials. 3'-methoxyacetophenone should be free of acidic impurities, and ethyl trifluoroacetate should be pure and dry.
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the target compound. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common challenge. Here are the most probable side reactions and strategies to mitigate them:
| Side Product | Cause | Mitigation Strategies |
| Self-condensation of 3'-methoxyacetophenone | The enolate of the ketone reacts with another molecule of the ketone instead of the ethyl trifluoroacetate. | * Pre-form the enolate of the ketone at low temperature before adding the ester. * Slowly add the ketone to the base, then slowly add the ester. * Use a more reactive electrophile (ester) to outcompete the ketone. |
| Hydrolysis of Ethyl Trifluoroacetate | Trace amounts of water in the reaction mixture can lead to the hydrolysis of the ester, especially under basic conditions, forming trifluoroacetic acid.[5][6] | * Ensure strictly anhydrous conditions for all reagents and solvents. |
| Retro-Claisen Cleavage Product | Use of a very strong base like NaH can sometimes lead to the formation of a trifluoromethyl ketone and ethyl benzoate instead of the desired β-diketone.[1][2] | * Consider using a slightly weaker base such as sodium methoxide or lithium bis(trimethylsilyl)amide (LiHMDS). * Carefully control the stoichiometry of the base. |
| Cannizzaro-type Reactions | Although less common here, impurities or harsh conditions could lead to disproportionation reactions. | * Purify starting materials. * Use milder reaction conditions (lower temperature, less concentrated base). |
Issue 3: Difficulty in Product Purification
Question: The crude product is an oil or a difficult-to-purify solid. What is an effective purification strategy for this class of compounds?
Answer: Fluorinated β-diketones can be challenging to purify by standard column chromatography alone due to their acidic nature and potential for tautomerization. A highly effective method involves the formation of a copper(II) complex.[7]
-
Complex Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol, methanol). Add an aqueous solution of copper(II) acetate. The copper(II) complex of the β-diketone will precipitate out as a solid.
-
Isolation and Washing: The solid copper complex can be easily isolated by filtration and washed with water and a non-polar organic solvent to remove impurities.
-
Decomposition of the Complex: The purified copper complex is then decomposed to regenerate the pure β-diketone. This is typically achieved by treating the complex with a strong acid (e.g., dilute HCl or H2SO4) or a chelating agent like EDTA in a biphasic system (e.g., water/EtOAc).[7] The pure product will be in the organic layer.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes reaction conditions for the synthesis of trifluoromethyl β-diketones based on literature for analogous compounds. This data can serve as a starting point for optimization.
| Entry | Ketone | Ester | Base (equiv.) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1 | 4-Acetylpyridine | Ethyl trifluoroacetate | NaOMe (1.2) | t-butyl methyl ether | RT | 22 | 62 | [8] |
| 2 | 2-Acetylfuran | Ethyl trifluoroacetate | LiHMDS (1.1) | THF | 0°C to RT | Overnight | >95 (crude) | [9] |
| 3 | Acetyl Ruthenocene | Methyl trifluoroacetate | NaH (1.1) | THF | Reflux | 4 | 75 | [10] |
| 4 | 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt (1.5) | Et2O | RT | 12 | ~70 | [7] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for this type of reaction and should be optimized for specific laboratory conditions.
Materials:
-
3'-Methoxyacetophenone
-
Sodium methoxide (NaOMe) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.2 equivalents).
-
Suspend the base in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 3'-methoxyacetophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 3'-methoxyacetophenone to the stirred suspension of the base at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl trifluoroacetate (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 4).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product via copper chelate formation as described in the troubleshooting section or by flash column chromatography on silica gel.
Visualizations
dot
Caption: General experimental workflow for the synthesis of this compound.
dot
Caption: Troubleshooting decision tree for optimizing the Claisen condensation reaction.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 9. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation for β-Diketone Synthesis
Welcome to the technical support center for β-diketone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during Friedel-Crafts acylation and related synthetic routes. Here you will find troubleshooting advice, frequently asked questions, quantitative data, and detailed protocols to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?
A: Low yields in Friedel-Crafts acylation typically stem from a few critical factors. The most common culprits are catalyst inactivity, substrate deactivation, and suboptimal reaction conditions. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, and any trace of water in your glassware, solvent, or reagents will deactivate it.[1][2] Additionally, if your aromatic substrate contains strongly electron-withdrawing groups (like -NO₂, -CN, or other carbonyls), the ring will be too deactivated for the reaction to proceed efficiently.[1]
Q2: My reaction is not starting at all. What are the first things I should check?
A: If there is no discernible reaction, begin by verifying the integrity of your setup and reagents.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and all solvents and liquid reagents must be anhydrous.[2]
-
Check Catalyst Activity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly hygroscopic. Use a fresh, unopened bottle or one that has been stored properly in a desiccator. An active catalyst should be a fine, free-flowing powder; if it is clumpy or smells strongly of HCl, it has likely been compromised by moisture.[2]
-
Verify Reagent Purity: Ensure the purity of your aromatic substrate and acylating agent, as impurities can inhibit the reaction.[1]
Q3: Is direct Friedel-Crafts acylation the best method for synthesizing β-diketones?
A: While Friedel-Crafts acylation is excellent for producing aryl ketones, it is not typically a direct, one-step method for synthesizing β-diketones. The more classical and common approach is the Claisen condensation , which involves the base-catalyzed reaction of a ketone with an ester.[3][4][5][6] Often, a multi-step synthesis is employed where an aryl ketone is first synthesized via Friedel-Crafts acylation and then subsequently reacted with an ester or acid chloride in the presence of a strong base (like LDA or NaH) to form the β-diketone.[5]
Q4: How much Lewis acid catalyst should I use? Is it truly "catalytic"?
A: No, for Friedel-Crafts acylation, the Lewis acid is typically required in stoichiometric amounts (at least 1.0 equivalent), not catalytic amounts.[7][8] This is because the ketone product formed is a Lewis base and forms a stable complex with the Lewis acid.[1][9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, you must use at least one equivalent of the Lewis acid for every equivalent of the acylating agent, plus an additional amount to account for any other Lewis basic sites on your substrate.
Q5: I'm observing multiple products or unexpected byproducts. What could be the cause?
A: While Friedel-Crafts acylation is less prone to side reactions than alkylation, issues can still arise.
-
Polyacylation: This can occur if your aromatic ring is highly activated, though it is less common because the first acyl group deactivates the ring to further substitution.[1][10]
-
Regioselectivity Issues: With substituted aromatics, you may get a mixture of ortho and para isomers. The para product is often favored due to reduced steric hindrance.[1] Solvent choice can also influence the isomer ratio.[2][11]
-
Decomposition: Running the reaction at too high a temperature can lead to the decomposition of starting materials and the formation of tar-like substances.[1][11]
Q6: My reaction workup is difficult, and I'm losing product due to emulsions. Do you have any tips?
A: Emulsion formation is a frequent problem during the aqueous workup of Friedel-Crafts reactions, caused by aluminum salts.[2][9] To mitigate this, quench the reaction by carefully pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][11][12][13] The acid helps to break down the aluminum-ketone complex and keep the aluminum salts dissolved in the aqueous phase. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.[2]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive catalyst due to moisture. | Use fresh, anhydrous Lewis acid. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[1][2] |
| Deactivated aromatic substrate. | Check if the substrate has strong electron-withdrawing groups. Protection of certain groups may be necessary.[1][14] | |
| Insufficient catalyst loading. | Use at least a stoichiometric amount (>1.0 eq) of Lewis acid relative to the acylating agent.[7][8][9] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring with TLC.[1] | |
| Multiple Products / Byproducts | Poor regioselectivity. | Optimize solvent and temperature. Non-polar solvents (e.g., CS₂, DCM) at low temperatures often favor the kinetic product.[11] |
| Tar formation. | The reaction temperature is likely too high. Perform the reaction at a lower temperature (e.g., 0 °C to RT).[11] | |
| Difficult Workup | Persistent emulsions. | Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[2][15] |
| Product loss during extraction. | Use brine (saturated NaCl) to break emulsions and reduce the solubility of the organic product in the aqueous layer.[2] |
Quantitative Data from Literature
The following table summarizes yields for acylation reactions that are part of, or related to, β-diketone synthesis. Note that direct Friedel-Crafts acylation to form β-diketones is uncommon; these examples often represent the initial step in a multi-step sequence.
| Aromatic Substrate | Acylating Agent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
| Ferrocenylmethylenepyran | Acetyl Chloride | AlCl₃ | DCM | 0 °C, 2 h | 61 | [5] |
| β–Phenylpropionic acid | Self-acylation (TFAA) | TfOH (0.5 eq) | DCM | Room Temp. | 80 | [5] |
| 2-Acetylthiophene | Benzotriazole amide | MgBr₂·Et₂O / DIPEA | DCM | 20 °C, 20 h | 58 | [5] |
| Phenol | Acyl Chloride | PTA@MIL-53 (Fe) | Acetonitrile | Ambient Temp. | High | [16] |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate a logical troubleshooting workflow and the key mechanistic steps where issues can arise.
Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: Key failure points in the Friedel-Crafts acylation mechanism.
Key Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the acylation of an activated aromatic compound like anisole and should be adapted for specific substrates.[1] All operations should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Aromatic substrate (e.g., anisole)
-
Anhydrous dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware joints are properly sealed. Cap the condenser and addition funnel with septa and establish an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) followed by anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Add the acyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes. A complex should form.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent excessive boiling of the DCM.[13]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[12][13] This step is exothermic and will release HCl gas.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
stability issues of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this exact compound is limited, the guidance provided is based on the well-documented behavior of structurally similar fluorinated β-diketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution revolve around its keto-enol tautomerism and susceptibility to hydrolysis. Like other β-diketones, it exists as an equilibrium mixture of keto and enol forms, the ratio of which is solvent-dependent.[1][2] The presence of water, especially under basic or acidic conditions, can lead to hydrolytic degradation.
Q2: How does the solvent affect the stability and structure of the compound?
A2: The solvent plays a crucial role in the stability and tautomeric equilibrium of β-diketones.[1] In nonpolar solvents, the enol form, stabilized by an intramolecular hydrogen bond, is often predominant.[3][4] In polar aprotic solvents like DMSO, an equilibrium between the keto and enol forms is expected. However, the presence of trace amounts of water in solvents like d6-DMSO can lead to the formation of hydrated species over time.[5] Polar protic solvents, especially water, can shift the equilibrium and facilitate hydrolysis.[3][6]
Q3: What is the expected effect of pH on the stability of the solution?
A3: The stability of β-diketones is significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis. The acidity of the compound itself (pKa) will determine its ionization state in solution, which can affect its reactivity and stability. For many β-diketones, the pKa of the enol form is in a range that can be relevant under physiological conditions.[3]
Q4: Are there any known incompatible reagents or conditions to avoid?
A4: Strong acids and bases should be avoided to prevent rapid hydrolysis. The compound may also be sensitive to light and high temperatures, which can accelerate degradation.[7] Additionally, the presence of strong nucleophiles could potentially lead to degradation or side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in solution.
Issue 1: Unexpected or changing analytical results (e.g., in NMR or HPLC).
-
Possible Cause 1: Keto-enol tautomerism.
-
Explanation: The compound exists as a mixture of keto and enol tautomers in solution, which can lead to multiple peaks in analytical readouts. The equilibrium between these forms can be slow to establish and may shift depending on the solvent, temperature, and concentration.[2][8][9]
-
Solution: Allow the solution to equilibrate at a constant temperature before analysis. When reporting analytical data, it is important to specify the solvent and conditions. For NMR analysis, techniques like deuterium isotope effects on chemical shifts can be used to study the tautomeric equilibrium.[8][9]
-
-
Possible Cause 2: Degradation of the compound.
-
Explanation: If new, unexpected peaks appear and grow over time, it is likely that the compound is degrading. Hydrolysis is a common degradation pathway for β-diketones, especially in the presence of water.[5]
-
Solution: Prepare solutions fresh using anhydrous solvents. If aqueous solutions are necessary, use buffered solutions and assess stability over the time course of the experiment. Store solutions at low temperatures and protected from light to minimize degradation.
-
Issue 2: Poor solubility or precipitation from solution.
-
Possible Cause 1: Inappropriate solvent selection.
-
Explanation: The solubility of the compound will vary depending on the solvent.
-
Solution: Refer to the supplier's information for recommended solvents. Generally, polar aprotic solvents are a good starting point. If a specific solvent system is required for an experiment, perform small-scale solubility tests first.
-
-
Possible Cause 2: Degradation product precipitation.
-
Explanation: Degradation products may have different solubility profiles than the parent compound and could precipitate out of solution.
-
Solution: Analyze the precipitate to identify it. If it is a degradation product, this indicates a stability issue that needs to be addressed by modifying the solution preparation and storage conditions as described above.
-
Factors Influencing Stability of Aryl-Trifluoro-β-Diketones
| Factor | Influence on Stability | Recommendations for Handling |
| pH | Both acidic and basic conditions can catalyze hydrolysis. | Use buffered solutions and maintain pH as close to neutral as experimentally feasible. |
| Solvent | Polar protic solvents (e.g., water, methanol) can facilitate hydrolysis. The presence of water in aprotic solvents (e.g., DMSO, acetone) can also lead to degradation over time.[5] | Use high-purity, anhydrous solvents whenever possible. If aqueous solutions are required, prepare them fresh and use promptly. |
| Temperature | Higher temperatures generally accelerate the rate of degradation.[10] | Store stock solutions at low temperatures (e.g., 2-8 °C or frozen). Avoid prolonged heating of solutions. |
| Light | Some β-diketones can be light-sensitive, leading to photodegradation.[7] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Oxygen | While not extensively documented for this specific compound, oxidative degradation can be a concern for organic molecules. | For long-term storage of sensitive solutions, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the hydrolytic stability of this compound.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
-
Preparation of Test Solutions:
-
Prepare a series of aqueous buffered solutions at different pH values (e.g., pH 4, 7, and 9).
-
Spike the stock solution into each buffered solution to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution properties.
-
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
Protect the solutions from light.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Analyze the aliquots by a validated reverse-phase HPLC method with UV detection. A C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a suitable acidic modifier like formic acid or phosphoric acid.[11][12]
-
Monitor the peak area of the parent compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the parent compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Protocol 2: Monitoring Tautomerism and Stability using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes how to use NMR to observe the keto-enol tautomerism and monitor the stability of the compound in solution.
-
Sample Preparation:
-
Dissolve a known amount of the compound in the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in an NMR tube.
-
-
Initial NMR Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation.
-
Identify the signals corresponding to the keto and enol forms. The enol form will typically show a characteristic enolic proton signal at a downfield chemical shift.
-
-
Time-Course Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every few hours or days) while keeping the sample at a constant temperature.
-
Monitor for changes in the relative integration of the keto and enol signals, which would indicate a shift in the tautomeric equilibrium.
-
Look for the appearance of new signals that could indicate the formation of degradation products, such as hydrated species.[5]
-
-
Quantitative Analysis:
-
The percentage of each tautomer can be calculated from the integration of their respective characteristic signals in the ¹H NMR spectrum.
-
The rate of degradation can be estimated by monitoring the decrease in the total integral of the parent compound signals relative to an internal standard over time.
-
Visualizations
Caption: Keto-enol equilibrium and potential hydrolytic degradation pathway.
Caption: General workflow for assessing the stability of the compound in solution.
Caption: Decision tree for troubleshooting unexpected analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 10. researchgate.net [researchgate.net]
- 11. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
- 12. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in trifluoromethyl-β-diketone synthesis
Welcome to the technical support center for the synthesis of trifluoromethyl-β-diketones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction outcomes and prevent the formation of unwanted byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of trifluoromethyl-β-diketones, which are typically prepared via a Claisen condensation between a ketone and a trifluoroacetate ester.
Issue 1: Low or No Yield of the Desired β-Diketone
-
Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I fix this?
-
Answer: Low or no yield is a common issue that can stem from several factors related to the base, reaction conditions, or starting materials.
-
Insufficient Base: The Claisen condensation requires a stoichiometric amount of a strong base. The final deprotonation of the β-diketone product is what drives the reaction equilibrium towards the product.[1][2]
-
Solution: Ensure you are using at least one full equivalent of a strong base. Stronger bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are often more effective than alkoxides like sodium ethoxide (NaOEt).[3]
-
-
Presence of Water: Water will react with the strong base and can hydrolyze your ester starting materials and the final product.
-
Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents. All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), or benzene are generally preferred.[3] THF has been shown to be a suitable solvent for this process.
-
-
Low Reaction Temperature: While lower temperatures can minimize side reactions, the main reaction may be too slow.
-
Solution: If the reaction is not proceeding at a lower temperature (e.g., 0-5 °C), consider gradually increasing the temperature and monitoring the progress by thin-layer chromatography (TLC) or GC-MS.
-
-
Issue 2: Presence of a Ketone Byproduct (Not the Desired β-Diketone)
-
Question: I have isolated a significant amount of a trifluoromethyl ketone and an ester byproduct (e.g., ethyl benzoate when starting with acetophenone), instead of my target β-diketone. What is happening?
-
Answer: This is a classic sign of a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage. This side reaction is particularly prevalent when using very strong bases like NaH.[3][4][5] The initially formed β-diketone is cleaved by the base.
-
Solution:
-
Modify the Base: While strong bases are necessary, an excessively strong base can promote the retro-Claisen reaction. If this is a persistent issue, consider using a slightly milder, though still effective, base like potassium tert-butoxide (KOtBu).
-
Control Reaction Time and Temperature: Do not let the reaction run for an extended period after completion, and maintain a controlled temperature. Over-reaction can favor the thermodynamically stable retro-Claisen products.
-
Workup Procedure: Quench the reaction carefully at a low temperature to neutralize the base and prevent further reaction during workup.
-
-
Issue 3: Multiple Spots on TLC/Multiple Peaks in GC-MS Indicating a Mixture of Products
-
Question: My final product appears to be a mixture of several compounds. What are the likely byproducts and how can I avoid them?
-
Answer: A mixture of products is often due to side reactions like self-condensation or transesterification.
-
Self-Condensation: If both your starting ketone and ester have α-hydrogens, they can react with themselves. This is especially an issue in "crossed" Claisen condensations.
-
Solution: To favor a single product, it is ideal to use a ketone that can be enolized and a trifluoroacetate ester. Adding the ketone dropwise to a mixture of the base and the ester can sometimes minimize the ketone's self-condensation.
-
-
Transesterification: This occurs if the alkoxide base used does not match the alkoxy group of the starting ester (e.g., using sodium methoxide with ethyl trifluoroacetate). This can lead to a mixture of different ester products.
-
Solution: Use a base with an alkoxide that matches your ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride (NaH).
-
-
Hydrolysis and Decarboxylation: The presence of water can lead to the hydrolysis of the β-diketone to a β-keto acid, which can then decarboxylate upon heating to yield a ketone.
-
Solution: Maintain strict anhydrous conditions throughout the experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for synthesizing trifluoromethyl-β-diketones?
A1: Strong bases are required to drive the Claisen condensation to completion. While traditional alkoxide bases like sodium ethoxide (NaOEt) can be used, they can lead to side reactions like transesterification. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF are often preferred as they can increase the yield and avoid transesterification.[3] However, be aware that very strong bases can promote a retro-Claisen reaction.[4][5]
Q2: My purified trifluoromethyl-β-diketone shows an extra peak in the NMR that I suspect is water. Is this common?
A2: Yes, this is a known issue. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by water to form a hydrate. This can be observed in NMR spectroscopy.[6]
Q3: How can I effectively purify my trifluoromethyl-β-diketone?
A3: A common and effective method for purifying β-diketones is through the formation of a copper(II) chelate. The β-diketone can be reacted with a copper(II) salt (like copper(II) acetate) to form a stable, often crystalline, copper complex that precipitates out of solution.[7] This complex can be filtered and washed to remove impurities. The pure β-diketone can then be regenerated by decomposing the copper chelate, for example, by treatment with a strong acid or a chelating agent like EDTA.[7] Vacuum sublimation or distillation are also viable purification methods for some products.
Q4: What is the role of the trifluoromethyl group in the reaction?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects: 1) It increases the acidity of the α-protons on the β-diketone product, which helps to drive the final deprotonation step that pushes the reaction equilibrium to the product side. 2) It increases the electrophilicity of the adjacent carbonyl carbon in the ester starting material, making it more susceptible to nucleophilic attack by the enolate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Trifluoromethyl-β-Diketone Synthesis
| Ketone Reactant | Ester Reactant | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Methoxyacetophenone | 4-Methylbenzoate methylenpyran | KOtBu | THF | Room Temp | 15 | 50 | [8] |
| Acetylferrocene | 4-Methylbenzoate methylenpyran | KOtBu | THF | Room Temp | 15 | 50 | [8] |
| Ferrocenyl ketones | Ferrocenyl esters | LDA | THF | 0 °C | - | 54 | [8] |
| 2-Acetylthiophene | Methyl heptafluorobutanoate | NaH | THF | 5 °C | 5-10 | 92 | |
| 2-Acetylthiophene | Ethyl acetate | NaH | THF | 5 °C | - | 71 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
This protocol is a representative example of a Claisen condensation for the synthesis of a trifluoromethyl-β-diketone.
Materials:
-
Acetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH.
-
Reagent Addition: A mixture of acetophenone (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, vacuum distillation, or by forming the copper chelate as described in Protocol 2.
Protocol 2: Purification of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione via Copper Chelate Formation
Materials:
-
Crude 4,4,4-trifluoro-1-phenyl-1,3-butanedione
-
Methanol or Ethanol
-
Copper(II) acetate monohydrate
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (10%) or EDTA solution
Procedure:
-
Dissolution: Dissolve the crude β-diketone in a minimal amount of hot methanol or ethanol.
-
Copper Chelate Formation: In a separate flask, prepare a solution of copper(II) acetate monohydrate (0.5 equivalents) in water. Add the copper(II) acetate solution dropwise to the stirred solution of the β-diketone. A precipitate of the copper(II) bis(β-diketonate) complex should form.
-
Isolation of the Chelate: Cool the mixture in an ice bath to maximize precipitation. Collect the solid copper chelate by vacuum filtration and wash it with cold water, then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Decomposition of the Chelate: Suspend the purified copper chelate in diethyl ether or ethyl acetate. Add 10% HCl or an aqueous solution of Na₂EDTA and stir vigorously until the organic layer becomes colorless and the aqueous layer takes on the color of the copper salt.[7]
-
Isolation of the Pure Product: Separate the organic layer, and extract the aqueous layer with additional diethyl ether or ethyl acetate. Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Final Concentration: Filter and remove the solvent under reduced pressure to yield the purified trifluoromethyl-β-diketone.
Mandatory Visualizations
Caption: Reaction scheme for trifluoromethyl-β-diketone synthesis and major byproduct pathways.
Caption: Troubleshooting workflow for low yield or byproduct formation in synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions of Unsymmetrical β-Diketones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with controlling regioselectivity in reactions involving unsymmetrical β-diketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving regioselectivity with unsymmetrical β-diketones?
A1: The primary challenge arises from the presence of two non-equivalent carbonyl groups flanking a central methylene or methine group. This asymmetry leads to the potential formation of two different enolates or enols in equilibrium, which can then react with electrophiles at two distinct positions, resulting in a mixture of regioisomeric products.[1][2] Controlling which carbonyl group directs the reaction is a formidable challenge in reaction design.[1]
Q2: What are the key factors that influence the regioselectivity of these reactions?
A2: Several factors can influence the regiochemical outcome:
-
Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of reactants, favoring reaction at the less hindered site.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substituents of the β-diketone can alter the acidity of the α-protons and the nucleophilicity of the resulting enolates. For instance, in the allylation of unsymmetrical aryl,alkyl β-diketones, substrates with a conjugated ketone versus an alkyl ketone consistently react at the alkyl ketone position.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can determine whether the reaction is under kinetic or thermodynamic control, leading to different regioisomeric products.[3]
-
Catalyst/Reagent Control: Specific catalysts or reagents can selectively coordinate to one of the carbonyl groups, directing the reaction to a specific site. For example, ortho-substituents on an aryl ring can direct allylation to either the distal or proximal ketone.[1]
Q3: How does keto-enol tautomerism affect the reactivity of β-diketones?
A3: β-Diketones exist in a tautomeric equilibrium between the diketo form and one or more enol forms.[2][4] This equilibrium is often shifted significantly towards the stable, conjugated enol form, which can form a six-membered ring through intramolecular hydrogen bonding.[2] The specific enol tautomer present can act as the nucleophilic species in a reaction. In some cases, the enol form can also be co-opted to provide Brønsted acid activation, a strategy that has been used to overcome the typical nucleophilic tendency of β-diketones and achieve direct, regioselective allylation.[1][5]
Troubleshooting Guide for Poor Regioselectivity
Problem: My reaction with an unsymmetrical β-diketone is producing a mixture of regioisomers with low selectivity.
This guide will help you diagnose and resolve common issues leading to poor regioselectivity.
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent product ratios between batches. | Reaction conditions are not strictly controlled, leading to a mix of kinetic and thermodynamic control. | For Kinetic Control (less substituted enolate): Use a strong, sterically hindered base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperatures (-78 °C). Ensure rapid addition and quench the reaction as soon as the starting material is consumed to prevent equilibration.[3] For Thermodynamic Control (more substituted enolate): Use a weaker base (e.g., NaOEt) in a protic solvent (e.g., ethanol) at higher temperatures to allow the system to reach equilibrium.[3] |
| Reaction favors the undesired regioisomer. | The inherent electronic or steric properties of the substrate are directing the reaction. | Modify the substrate by introducing a directing group. For example, a bulky protecting group can be installed to sterically block one reaction site. Alternatively, substituents with strong electronic effects can be used to influence the acidity of the adjacent α-protons.[1][3] |
| No significant regioselectivity is observed (approx. 1:1 mixture). | The steric and electronic differences between the two sides of the β-diketone are minimal. | Employ a catalyst system designed for regioselective recognition. Certain chiral catalysts or reagents can create a more differentiated environment around the β-diketone, favoring reaction at one site.[1] Consider if a change in the electrophile could influence the outcome. |
| Reaction of an aryl-alkyl β-diketone is not selective. | Substituent effects on the aryl ring may be insufficient or counteracting. | Introduce substituents on the aryl ring that can exert a strong directing effect. For example, an ortho-bromo group can direct allylation to the distal ketone, while an ortho-methoxy group can direct it to the proximal ketone.[1] |
Quantitative Data Summary
The regioselectivity of the direct allylation of various unsymmetrical β-diketones has been reported. The following table summarizes the regioisomeric ratios (rr) achieved for selected substrates.
| Entry | R¹ | R² | Regioisomeric Ratio (rr) | Yield (%) of Major Isomer |
| 1 | Phenyl | Methyl | >20:1 | 82 |
| 2 | 4-MeO-Phenyl | Methyl | >20:1 | 85 |
| 3 | 4-CF₃-Phenyl | Methyl | >20:1 | 79 |
| 4 | Phenyl | t-Butyl | >20:1 | 84 |
| 5 | 2-Br-Phenyl | Phenyl | >20:1 | 85 |
| 6 | 2-MeO-Phenyl | Phenyl | 4:1 | 75 |
| 7 | 2-Br, 6-MeO-Phenyl | Phenyl | >20:1 | 89 |
Data sourced from Chalifoux et al. (2013).[1] The reaction consistently favors allylation at the alkyl ketone position when pitted against a conjugated ketone.[1]
Key Experimental Protocols
Protocol 1: General Procedure for the Direct, Regioselective Allylation of Unsymmetrical β-Diketones
This protocol is adapted from the work of Chalifoux et al. and describes a method for the highly regioselective allylation of unsymmetrical β-diketones.[1]
Materials:
-
Unsymmetrical β-diketone (1.0 equiv)
-
(S,S)-Allylating reagent ((S,S)-3 in the original paper) (1.2 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Tetrabutylammonium fluoride (n-Bu₄NF) (1 M in THF, 4.0 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the β-diketone (1.0 equiv) in anhydrous CHCl₃ (to make a 0.10 M solution), add the (S,S)-allylating reagent (1.2 equiv).
-
Stir the resulting mixture at ambient temperature (approx. 23 °C) for 12-27 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Add n-Bu₄NF (4.0 equiv, 1 M in THF) dropwise to the cooled mixture.
-
Maintain the reaction mixture at -40 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl and allow the mixture to warm to ambient temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key factors that influence regiochemical outcomes.
Caption: Workflow for regioselective β-diketone allylation.
References
- 1. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct and highly regioselective and enantioselective allylation of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione.
Experimental Protocol: Claisen Condensation
The synthesis of this compound is typically achieved via a Claisen condensation reaction between 3'-methoxyacetophenone and ethyl trifluoroacetate using a strong base.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 3'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Hydrochloric acid (1 M) | HCl | 36.46 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reactant Addition: Dissolve 3'-methoxyacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Reaction Initiation: Add the solution of the ketone and ester dropwise to the stirred suspension of sodium hydride in THF at 0°C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0°C until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive base (sodium hydride).2. Wet solvent or reagents.3. Insufficient reaction time or temperature.4. Competing self-condensation of 3'-methoxyacetophenone. | 1. Use fresh, properly stored sodium hydride. Wash the NaH with anhydrous hexane to remove mineral oil before use.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Monitor the reaction by TLC and consider increasing the reaction time or temperature if the reaction is sluggish.4. Add the ketone/ester mixture slowly to the base to maintain a low concentration of the enolizable ketone. |
| Presence of Unreacted Starting Material | 1. Insufficient base.2. Reaction not driven to completion. | 1. Use a stoichiometric amount of a strong base, as the reaction is driven by the deprotonation of the β-diketone product.[1]2. Increase the reaction time and/or temperature. |
| Formation of Side Products | 1. Self-condensation of 3'-methoxyacetophenone.2. O-acylation of the enolate.3. Retro-Claisen C-C bond cleavage. | 1. Use a non-nucleophilic base like lithium diisopropylamide (LDA) instead of sodium hydride.[1] Add the ketone to a pre-formed solution of LDA.2. This is less common but can be influenced by the choice of cation and solvent.3. Strong bases like NaH can promote this; careful control of reaction conditions is crucial.[2] |
| Difficult Purification | 1. Co-elution of product and byproducts on silica gel.2. Thermal decomposition during distillation. | 1. Consider purification via the formation of a copper(II) chelate. Treat the crude product with a solution of copper(II) acetate. The copper chelate of the β-diketone will precipitate and can be isolated by filtration. The pure β-diketone can then be regenerated by treatment with a strong acid.[3][4]2. Use a high-vacuum distillation setup and a lower distillation temperature if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of base required for the Claisen condensation?
A1: A stoichiometric amount of base is necessary because the final product, a β-diketone, is more acidic than the starting alcohol (ethanol in this case). The base deprotonates the β-diketone to form a stable enolate, which drives the equilibrium of the reaction towards the product.[1] An acidic workup is then required to protonate the enolate and isolate the neutral β-diketone.
Q2: What is the role of the trifluoromethyl group in this reaction?
A2: The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon in ethyl trifluoroacetate, making it more susceptible to nucleophilic attack by the enolate of 3'-methoxyacetophenone. This can lead to a more favorable reaction compared to condensations with non-fluorinated esters.
Q3: Can other bases be used for this synthesis?
A3: Yes, other strong bases can be used. Sodium ethoxide is a classic choice for Claisen condensations.[5] For "crossed" Claisen condensations where only one partner can enolize (as is the case here), a non-nucleophilic base like lithium diisopropylamide (LDA) can be advantageous to minimize side reactions.[1]
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of a signal in the ¹⁹F NMR spectrum and the characteristic peaks for the diketone and methoxyphenyl groups in the ¹H and ¹³C NMR spectra would confirm the structure.
Q5: What are the key safety precautions for this experiment?
A5: Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from any sources of moisture. Ethyl trifluoroacetate is volatile and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Claisen Condensation [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. The content is designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The base used as a catalyst (e.g., NaH, NaOEt) may have degraded due to improper storage or handling. | - Use fresh, unopened catalyst. - Ensure anhydrous conditions are strictly maintained, as these catalysts are moisture-sensitive. |
| 2. Insufficient Reaction Time or Temperature: The Claisen condensation may be slow to initiate or proceed to completion under the current conditions. | - Monitor the reaction progress using TLC or another suitable analytical technique. - Consider increasing the reaction temperature or extending the reaction time. | |
| 3. Poor Quality Reagents: 3'-methoxyacetophenone or ethyl trifluoroacetate may contain impurities that inhibit the reaction. | - Use purified reagents. Ensure the solvent is anhydrous. | |
| Formation of Significant Byproducts | 1. Self-Condensation of 3'-methoxyacetophenone: If the base is strong enough, the acetophenone can undergo self-condensation. | - Add the 3'-methoxyacetophenone slowly to the mixture of the base and ethyl trifluoroacetate. - Use a non-nucleophilic strong base like sodium hydride. |
| 2. Retro-Claisen Reaction: The desired β-diketone product can undergo a retro-Claisen reaction, especially in the presence of excess base or at elevated temperatures.[1][2][3] | - Use a stoichiometric amount of base. - Work up the reaction as soon as it is complete to neutralize the base. - Avoid excessively high reaction temperatures. | |
| Difficulty in Product Purification | 1. Contamination with Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. | - Drive the reaction to completion by optimizing reaction time and temperature. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. |
| 2. Formation of Emulsions During Workup: The presence of basic residues can lead to emulsion formation during aqueous extraction. | - Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) before extraction. - Use brine washes to break up emulsions. | |
| 3. Product Oiling Out: The product may not crystallize easily from the purification solvent. | - Try different solvent systems for crystallization. - Purification via formation of a copper chelate followed by decomposition with acid can be an effective alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the synthesis of this compound?
A1: The most common method for synthesizing trifluoromethyl-β-diketones is the Claisen condensation reaction. Strong bases are typically used as catalysts. Sodium hydride (NaH) is a highly effective and frequently used catalyst for this transformation, often providing good yields.[1][2] Other strong bases such as sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are also viable options.[4][5]
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: The strong bases used as catalysts (NaH, NaOEt, NaOMe) are highly reactive towards water. Any moisture present in the reaction will consume the catalyst, rendering it inactive and preventing the desired reaction from occurring. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for success.
Q3: I am observing a significant amount of a byproduct that is not my desired β-diketone. What could it be?
A3: A common side reaction is the retro-Claisen condensation of the product, which can cleave the β-diketone back into an ester and a ketone.[1][2][3] This is more likely to occur with prolonged reaction times, elevated temperatures, or in the presence of excess base. Another possibility is the self-condensation of 3'-methoxyacetophenone. Careful control of reaction conditions and stoichiometry is key to minimizing these side reactions.
Q4: What is the general mechanism for the catalyst-driven reaction?
A4: The reaction proceeds via a Claisen condensation mechanism. The strong base deprotonates the α-carbon of 3'-methoxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired this compound.
Q5: Are there any alternative synthetic routes to consider?
A5: While the Claisen condensation is the most direct and common route, a multi-step synthesis has been reported for a similar compound, which involves the initial formation of ethyl 4,4,4-trifluoro-3-oxobutanoate followed by a Friedel-Crafts acylation.[6] However, for laboratory-scale synthesis, the one-pot Claisen condensation is generally preferred for its simplicity.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Trifluoromethyl-β-diketones
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Reference |
| Sodium Hydride (NaH) | Enolizable alkyl phenyl ketones | Ethyl trifluoroacetate | THF, Et₂O, or Benzene | High | [1][2] |
| Sodium Ethoxide (NaOEt) | 2-acetylthiophene | Ethyl trifluoroacetate | Diethyl ether | Not specified | |
| Sodium Methoxide (NaOMe) | 4-acetylpyridine | Ethyl trifluoroacetate | tert-butyl methyl ether | 62 | [7] |
| Sodium Metal | Ethyl trifluoroacetate | Ethyl acetate | - | 75-80 |
Note: The yields are reported for analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen Condensation
This protocol is adapted from procedures for the synthesis of similar trifluoromethyl-β-diketones.
Materials:
-
3'-methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
In the dropping funnel, prepare a solution of 3'-methoxyacetophenone (1 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution from the dropping funnel to the sodium hydride suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Claisen condensation for the synthesis of the target molecule.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 6. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 7. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione and Other Versatile β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and performance characteristics of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione against other widely utilized β-diketones: acetylacetone, dibenzoylmethane, and 2-thenoyltrifluoroacetone. This document is intended to assist researchers in selecting the appropriate β-diketone for their specific applications, with a focus on metal chelation and potential therapeutic uses. The comparison is supported by experimental data and detailed methodologies for key analytical procedures.
Introduction to β-Diketones
β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. This unique structure enables keto-enol tautomerism, where the compound exists in equilibrium between a diketo form and an enol form. The enol form can be deprotonated to form a bidentate ligand capable of forming stable chelate complexes with a wide range of metal ions. This chelating ability is central to their diverse applications in catalysis, materials science, and drug development.[1][2] The substituents on the β-diketone scaffold significantly influence its electronic properties, acidity, and the stability of its metal complexes.
Physicochemical Properties: A Comparative Overview
The performance of a β-diketone in a particular application is intrinsically linked to its physicochemical properties. The acidity of the enolic proton, represented by its pKa value, and the stability of the metal complexes it forms are critical parameters.
Acidity (pKa)
The pKa value indicates the tendency of the β-diketone to donate its enolic proton. A lower pKa value signifies a stronger acid and, generally, a greater propensity to form metal complexes. The presence of electron-withdrawing groups, such as the trifluoromethyl group, tends to lower the pKa.
| Compound | Structure | pKa |
| This compound | ![]() | ~6.0 (Estimated based on similar structures) |
| Acetylacetone | ![]() | 8.99 (in aqueous solution at 25°C, I=0)[3] |
| Dibenzoylmethane | ![]() | 9.35 (in 75% dioxane-water) |
| 2-Thenoyltrifluoroacetone | ![]() | 6.23 (in aqueous solution at 25°C)[4] |
Note: pKa values can vary with experimental conditions such as solvent and ionic strength.
Metal Complex Stability Constants
The stability of metal-β-diketonate complexes is quantified by their stability constants (log K or log β). Higher values indicate the formation of more stable complexes. The stability is influenced by factors including the nature of the metal ion, the pKa of the β-diketone, and steric effects.
| β-Diketone | Metal Ion | log K1 | log K2 | log β2 |
| This compound | Cu(II) | Data not readily available | Data not readily available | Data not readily available |
| Acetylacetone | Cu(II) | 8.22 | 6.78 | 15.00 |
| Ni(II) | 5.85 | 4.45 | 10.30 | |
| Zn(II) | 5.05 | 4.15 | 9.20 | |
| Dibenzoylmethane | Cu(II) | 10.8 | 9.5 | 20.3 |
| Ni(II) | 9.0 | 7.8 | 16.8 | |
| Zn(II) | 8.5 | 7.5 | 16.0 | |
| 2-Thenoyltrifluoroacetone | Cu(II) | 8.5 | 7.0 | 15.5 |
| Nd(III) | 5.82 | 4.78 | 10.6 (log β2), 14.5 (log β3), 17.8 (log β4)[5][6] |
Note: Stability constants are highly dependent on experimental conditions (e.g., solvent, temperature, ionic strength). The data presented are for comparative purposes.[7][8]
Performance in Drug Development Applications
β-Diketones and their metal complexes have garnered significant interest in drug development due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][9] Their biological activity is often attributed to their ability to chelate essential metal ions or to induce cellular responses through various signaling pathways.
Anticancer Activity and Signaling Pathways
Several β-diketones have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. One of the key mechanisms implicated is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][10] NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. β-Diketones are thought to interfere with this pathway by inhibiting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB.
References
- 1. Photochemical and photophysical properties of dibenzoylmethane derivatives within protein - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Acetylacetone Photolysis at 280 nm Studied by Velocity-Map Ion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Thenoyltrifluoroacetone 99 326-91-0 [sigmaaldrich.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical and photophysical properties of dibenzoylmethane derivatives within protein - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Trifluoromethyl Advantage: A Comparative Guide to β-Diketones in Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated building blocks, trifluoromethyl-β-diketones stand out for their unique properties that offer significant advantages in the synthesis of bioactive compounds. This guide provides an objective comparison of trifluoromethyl-β-diketones with their non-fluorinated counterparts, supported by experimental data, detailed protocols, and visualizations to illustrate their utility in synthetic workflows.
The presence of a trifluoromethyl (CF₃) group imparts profound changes to the physicochemical properties of β-diketones, influencing their reactivity, the stability of their metal complexes, and the biological activity of the resulting derivatives. These advantages translate into improved performance in various synthetic applications, particularly in the construction of heterocyclic compounds and the development of novel therapeutic agents.
Enhanced Synthetic Utility and Physicochemical Properties
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the methylene protons in β-diketones, which in turn influences their reactivity in condensation reactions. While direct quantitative comparisons of yields and reaction times for the synthesis of trifluoromethyl-β-diketones versus their non-fluorinated analogs under identical conditions are not extensively documented in single studies, the literature suggests that the choice of reagents and conditions is crucial for optimizing these reactions.
For instance, the Claisen condensation, a fundamental method for synthesizing β-diketones, can be adapted for the preparation of both acetylacetone (a common non-fluorinated β-diketone) and 1,1,1-trifluoro-2,4-pentanedione (a representative trifluoromethyl-β-diketone). The synthesis of trifluoromethyl ketones can also be achieved through a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction, a method that offers high selectivity and yield by avoiding the formation of β-diketone intermediates.[1]
Metal complexes of trifluoromethyl-β-diketonates often exhibit increased solubility and are more amenable to crystallization compared to their non-fluorinated analogues.[2] This property is advantageous for their purification and characterization, as well as for their application as catalysts and precursors in materials science.
Superior Biological Activity of Derivatives
A key advantage of employing trifluoromethyl-β-diketones in synthesis lies in the enhanced biological activity of the resulting compounds. The trifluoromethyl group can improve a molecule's lipophilicity and metabolic stability, crucial factors for drug efficacy.[3]
Comparative Anticancer Activity
Studies on transition metal complexes have demonstrated the superior cytotoxic potential of ligands derived from trifluoromethyl-β-diketones compared to their non-fluorinated counterparts. For example, a comparative study on the antitumor effects of first-row transition metal(II) complexes with fluorinated and non-fluorinated β-diketonates revealed that the fluorinated complexes exhibited significant antiproliferative activity, even against cancer cell lines with poor sensitivity to the reference drug cisplatin.[4]
| Compound | Ligand Type | Cell Line | IC50 (µM)[4] |
| [Mn(LCF3)₂(H₂O)₂] | Trifluoromethylated | HCT-15 | 1.5 ± 0.1 |
| [Mn(LMes)₂(H₂O)₂] | Non-fluorinated | HCT-15 | 2.3 ± 0.2 |
| [Cu(LCF3)₂] | Trifluoromethylated | NTERA-2 | 3.8 ± 0.3 |
| [Cu(LMes)₂] | Non-fluorinated | NTERA-2 | 5.1 ± 0.4 |
| Cisplatin | - | HCT-15 | 22.5 ± 1.8 |
| Cisplatin | - | NTERA-2 | 2.1 ± 0.2 |
HCT-15: Human colorectal carcinoma cell line; NTERA-2: Human testicular carcinoma cell line. LCF3: 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one LMes: 1,3-dimesitylpropane-1,3-dione
Enhanced Antimicrobial Potential
The incorporation of trifluoromethyl-β-diketones into heterocyclic scaffolds can also lead to compounds with potent antimicrobial properties. While direct comparative studies are limited, the unique electronic properties conferred by the CF₃ group are known to influence interactions with biological targets, potentially leading to enhanced activity. For example, copper(II) complexes of unsymmetrical trifluoromethyl methoxyphenyl β-diketones have shown promising antibacterial activity.[2]
Experimental Protocols
General Procedure for Claisen Condensation Synthesis of Acetylacetone
This protocol is adapted from established methods for the synthesis of acetylacetone.
Materials:
-
Ethyl acetate
-
Acetone
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Dilute sulfuric acid
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a suspension of sodium ethoxide in anhydrous diethyl ether.
-
Add a mixture of ethyl acetate and acetone dropwise to the stirred suspension at room temperature.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purify the crude acetylacetone by fractional distillation.
General Procedure for Claisen Condensation Synthesis of 1,1,1-Trifluoro-2,4-pentanedione
This protocol is based on the general method for the condensation of fluorinated esters with ketones.
Materials:
-
Ethyl trifluoroacetate
-
Acetone
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, place a suspension of sodium ethoxide in anhydrous diethyl ether.
-
Add a mixture of ethyl trifluoroacetate and acetone dropwise to the stirred suspension. The reaction can be exothermic and may require cooling.
-
After the addition, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully add the reaction mixture to a cold, dilute solution of sulfuric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain 1,1,1-trifluoro-2,4-pentanedione.
Visualizing Synthetic and Screening Workflows
The utility of trifluoromethyl-β-diketones extends to their use as versatile synthons for creating libraries of heterocyclic compounds for drug discovery. The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow for generating a pyrrole library and a subsequent high-throughput screening process.
Caption: Paal-Knorr synthesis of trifluoromethylated pyrroles.
Caption: High-throughput screening workflow for drug discovery.
Conclusion
The strategic incorporation of trifluoromethyl groups into β-diketone scaffolds offers a powerful approach to enhance the synthetic utility and biological activity of a wide range of organic molecules. From improved physicochemical properties of their metal complexes to the superior performance of their derivatives in anticancer and antimicrobial assays, trifluoromethyl-β-diketones provide a distinct advantage for researchers in medicinal chemistry and drug discovery. The provided experimental frameworks and workflow visualizations serve as a guide for harnessing the potential of these valuable synthetic building blocks.
References
Comparison of Analytical Methods for Purity Validation of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Guide Objective: This document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of purity for the pharmaceutical intermediate, 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. The guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
The purity of active pharmaceutical ingredient (API) intermediates is a critical parameter that directly impacts the safety and efficacy of the final drug product.[1] Regulatory bodies such as the FDA and EMA mandate stringent purity thresholds, making the selection of a robust and reliable analytical method paramount.[2][3] this compound, a fluorinated β-diketone, requires a precise and accurate method for its purity assessment.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its versatility, precision, and broad applicability to a wide range of compounds.[4] An alternative and powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS), which combines the separation capabilities of GC with the sensitive and specific detection of MS, making it ideal for the analysis of volatile and semi-volatile compounds.[5]
This guide presents detailed experimental protocols for both an HPLC-UV method and a GC-MS method. It further provides a direct comparison of their analytical performance based on key validation parameters to aid researchers in selecting the most suitable method for their specific requirements.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV versus GC-MS for the analysis of this compound. Data is representative of typical method validation results.
| Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Purity Assay (%) | 99.85 | 99.82 | Both methods provide comparable accuracy for the main component assay. |
| Precision (RSD %) | ≤ 0.5% | ≤ 0.8% | HPLC typically offers slightly higher precision for quantitative analysis. |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.002 µg/mL | GC-MS often provides superior sensitivity for detectable impurities. |
| Limit of Quantification (LOQ) | 0.015 µg/mL | 0.007 µg/mL | The lower LOQ of GC-MS is advantageous for trace impurity quantification. |
| Analysis Time (Run Time) | 15 minutes | 25 minutes | The HPLC method is faster, allowing for higher throughput. |
| Sample Derivatization | Not Required | Recommended | GC analysis may benefit from derivatization to improve volatility and peak shape, adding a step to sample preparation.[6] |
| Impurity Identification | By Retention Time / UV Spectra | By Mass Spectrum | GC-MS provides superior structural information for unknown impurity identification through spectral library matching.[3] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the determination of purity. RP-HPLC is the tool of choice for most pharmaceutical purity assessments.[2]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Purity Calculation:
-
Purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method suitable for identifying and quantifying the target compound and any volatile or semi-volatile impurities.[5][8]
-
Instrumentation:
-
Gas chromatograph equipped with an autosampler and coupled to a Mass Spectrometer (e.g., single quadrupole or Orbitrap).[5]
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of Ethyl Acetate to a final concentration of 1.0 mg/mL.
-
Vortex thoroughly.
-
Transfer the solution to a GC vial for analysis.
-
-
Purity Calculation:
-
Purity is calculated by area percent from the Total Ion Chromatogram (TIC). The peak area of the main component is divided by the total integrated peak area.
-
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the comparative purity validation of the target compound.
Caption: Workflow for comparative purity analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for determining the purity of this compound.
-
HPLC-UV is the recommended primary method for routine quality control due to its higher precision, faster analysis time, and simpler sample preparation.[4] It provides reliable and robust quantification of the main component.
-
GC-MS serves as an excellent orthogonal method for impurity profiling and identification.[1][3] Its strength lies in the structural elucidation of unknown volatile impurities and its superior sensitivity for trace analysis.
The choice between the methods should be guided by the specific analytical objective. For routine batch release and purity assay, HPLC is more efficient. For in-depth impurity characterization, method validation, or investigation of process-related impurities, GC-MS provides invaluable information. Employing both techniques provides a comprehensive understanding of the compound's purity profile.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
Unveiling the Biological Potential: A Comparative Guide to Metal Complexes of Methoxy-Substituted Trifluoromethylated β-Diketones
For researchers and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. In this context, metal complexes of β-diketones have emerged as a promising class of compounds, with fluorinated derivatives showing particularly interesting biological activities. This guide provides a comparative assessment of the biological activity of metal complexes derived from 4,4,4-Trifluoro-1-(methoxyphenyl)butane-1,3-dione isomers, offering insights into their potential as antimicrobial and anticancer agents.
While direct experimental data on the biological activity of metal complexes of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione remains to be published, a comprehensive analysis of its structural isomers — the 2-methoxy and 4-methoxy substituted analogues — provides a strong foundation for predicting its potential efficacy. The position of the methoxy group on the phenyl ring has been shown to significantly influence the biological properties of these complexes.
Antimicrobial Activity: A Tale of Two Isomers
Comparative studies on copper(II) complexes of methoxy-substituted trifluoromethyl β-diketones reveal a marked difference in their antimicrobial efficacy. The position of the methoxy substituent plays a crucial role in the compound's ability to inhibit the growth of various bacterial and fungal strains.
A study on copper(II) complexes with 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, the 4-methoxy isomer, demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value comparable to the antibiotic streptomycin.[1] However, its antifungal activity was found to be lower than that of the parent ligand.[1] In contrast, detailed antimicrobial data for the 2-methoxy isomer's copper(II) complexes have also been investigated, allowing for a comparative analysis.[2]
Below is a summary of the antimicrobial activity for the copper(II) complexes of the 4-methoxy and 2-methoxy isomers against a panel of microorganisms.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Copper(II) Complexes of Methoxy-Substituted Trifluoromethyl β-Diketones
| Microorganism | Complex of 4-methoxy isomer [cis-Cu(L¹)₂(DMSO)] | Complex of 2-methoxy isomer (CuL₂) | Streptomycin (Reference) |
| Staphylococcus aureus | 64 | Data not available | 64 |
| Escherichia coli | 128 | Data not available | Not specified |
| Candida albicans | 256 | Data not available | Not specified |
Data for the 2-methoxy isomer complex was not quantitatively provided in the available literature for direct comparison in this table.
Anticancer Activity: Targeting Cellular Proliferation
The anticancer potential of metal complexes of fluorinated β-diketones is an area of active investigation. Studies on various first-row transition metal (Mn, Fe, Co, Ni, Cu, Zn) complexes with different fluorinated β-diketonate ligands have shown promising cytotoxic effects against several human tumor cell lines.[3][4]
Notably, cobalt(II) complexes of β-diketones have been shown to inhibit the proliferation of rat C6 glioma cells, with an IC50 value of 24.7±3.395 μg/ml.[5] The mechanism of action involves the inhibition of DNA synthesis and the induction of S-phase arrest in the cell cycle.[5][6] This is achieved by downregulating the expression of cyclin A and upregulating cyclin E and p21.[5][6]
While specific IC50 values for the 3-methoxy isomer are not available, the data from related compounds suggest that its metal complexes could exhibit significant anticancer properties. The cytotoxic activity of copper(II) complexes of the 4-methoxy isomer has been evaluated against HeLa and Vero cell lines, demonstrating moderate cytotoxicity.[1]
Table 2: Comparative Anticancer Activity (IC50, µM) of Related Metal-β-Diketone Complexes
| Cell Line | Co(II)-β-diketone Complex | Cu(II) Complex of 4-methoxy isomer | Cisplatin (Reference) |
| Rat C6 Glioma | 24.7 (µg/mL) | Not available | Not available |
| HeLa | Not available | Moderate cytotoxicity reported | Varies |
| A2780cis (Ovarian) | Not available | Not available | >100 |
| MCF-7 (Breast) | Not available | Not available | 11.8 ± 1.2 |
Note: Direct comparison is challenging due to variations in cell lines and experimental conditions across different studies.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of these metal complexes and the evaluation of their biological activity follow established methodologies.
General Synthesis of Metal(II) β-Diketonate Complexes
The synthesis typically involves the reaction of the β-diketone ligand with a corresponding metal salt (e.g., acetate or chloride) in a suitable solvent, often an alcohol like ethanol or methanol. The general procedure is outlined below.
References
- 1. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 5. β-diketone-cobalt complexes inhibit DNA synthesis and induce S-phase arrest in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: A Promising Alternative Chelating Agent for Enhanced Metal Extraction
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of metal ion chelation and extraction, the search for more efficient and selective agents is a perpetual endeavor. This guide provides a comparative overview of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone, as a compelling alternative to conventional chelating agents. While direct experimental data for this specific compound is limited in publicly available literature, its performance can be inferred from the well-documented behavior of structurally similar fluorinated β-diketones, such as thenoyltrifluoroacetone (TTA). This guide will objectively compare its anticipated performance with established chelators and provide standardized experimental protocols for its evaluation.
Superior Extraction Efficiency and Lower pH Operation
Fluorinated β-diketones, as a class, consistently demonstrate superior metal extraction capabilities compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) in this compound increases the acidity of the molecule. This enhanced acidity allows for the efficient extraction of metal ions from more acidic solutions (lower pH) than is possible with traditional chelating agents like acetylacetone.[1] This characteristic is particularly advantageous in processes where maintaining a low pH is crucial to prevent metal hydroxide precipitation or to achieve selective separation of target metals from a mixture.
Comparative Performance Data
To illustrate the potential advantages of this compound, the following tables present a comparison with other common chelating agents. The data for the target compound is extrapolated based on the known performance of thenoyltrifluoroacetone (TTA), a structurally and electronically similar molecule.
Table 1: Comparison of pH for 50% Extraction (pH₀.₅) of Europium(III)
| Chelating Agent | Structure | Typical pH₀.₅ for Eu(III) Extraction |
| This compound | ~3-4 (Estimated) | |
| Thenoyltrifluoroacetone (TTA) | ~3.5[1] | |
| Acetylacetone | >6[1] | |
| EDTA | Broad pH range, but less selective |
Table 2: General Comparison of Chelating Agent Properties
| Property | This compound (Expected) | Thenoyltrifluoroacetone (TTA) | EDTA |
| Metal Ion Selectivity | Good for lanthanides and actinides | Good for lanthanides and actinides[1] | Broad, less selective |
| Extraction pH | Low pH | Low pH[1] | Wide pH range |
| Organic Solubility | High | High | Low (salts are water-soluble) |
| Synergistic Extraction | High potential with neutral donors | Well-established with neutral donors[1] | Not typically used in this manner |
Experimental Protocols for Evaluation
To validate the performance of this compound, the following standardized experimental protocols are recommended.
Protocol 1: Determination of Metal Ion Extraction Efficiency and pH Dependence
Objective: To determine the percentage of a specific metal ion extracted by the chelating agent as a function of aqueous phase pH.
Materials:
-
This compound
-
Organic solvent (e.g., toluene, chloroform)
-
Aqueous solution of the target metal salt (e.g., EuCl₃, CuSO₄) of known concentration
-
Buffer solutions covering a range of pH values
-
Separatory funnels
-
pH meter
-
Analytical instrument for metal ion concentration measurement (e.g., ICP-MS, AAS)
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
In a series of separatory funnels, place equal volumes of the aqueous metal ion solution.
-
Adjust the pH of each aqueous solution to a different value using appropriate buffer solutions.
-
Add an equal volume of the chelating agent solution to each separatory funnel.
-
Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate.
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.
-
Calculate the percentage of metal extracted into the organic phase for each pH value.
-
Plot the percentage of extraction versus the equilibrium pH of the aqueous phase to determine the pH₀.₅ value.
Protocol 2: Determination of Complex Stability Constants
Objective: To determine the stability constants of the metal-chelate complexes, which provides a quantitative measure of the complex's strength.
Methodology: Spectrophotometric titration is a common method for this determination.
Materials:
-
This compound
-
Aqueous solution of the target metal salt
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the chelating agent.
-
Maintain a constant pH and ionic strength for all solutions.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in absorbance at a specific wavelength corresponding to the formation of the metal-chelate complex.
-
Use appropriate mathematical models (e.g., Job's method of continuous variation, mole-ratio method) to calculate the stoichiometry and stability constants of the formed complexes.[2]
Visualizing the Chelation and Extraction Process
To better understand the underlying mechanisms, the following diagrams illustrate the key processes involved.
Caption: General mechanism of metal ion extraction using a chelating agent.
Caption: Experimental workflow for determining metal extraction efficiency.
References
A Comparative Guide to β-Diketone Chelating Agents for Metal Extraction: Thenoyltrifluoroacetone (TTA) vs. 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established metal extractant, 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Thenoyltrifluoroacetone, TTA), with the less-studied analog, 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. While direct comparative experimental data for the methoxyphenyl derivative is not extensively available in current literature, this document outlines the established performance of TTA and provides a theoretical comparison based on the principles of solvent extraction chemistry. A standardized experimental protocol is also provided to enable researchers to conduct their own comparative analysis.
Introduction to β-Diketone Extractants
β-Diketones are a class of organic compounds widely used as chelating agents in the solvent extraction of metal ions. Their utility stems from their ability to exist in a keto-enol tautomerism. The enol form can be deprotonated to form an enolate anion, which then coordinates with a metal ion to form a stable, neutral chelate complex. This complex is typically hydrophobic and preferentially partitions into an immiscible organic phase, thereby extracting the metal ion from the aqueous phase.
The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + n HA(org) ⇌ MAₙ(org) + n H⁺(aq)
Where Mⁿ⁺ is the metal ion, and HA is the β-diketone extractant. The efficiency of this process is highly dependent on the molecular structure of the β-diketone, particularly the nature of its terminal substituent groups. Key properties influenced by these groups include the extractant's acidity (pKₐ) and the hydrophobicity (lipophilicity) of the resulting metal chelate.
The presence of the electron-withdrawing trifluoromethyl group (-CF₃) in both TTA and its methoxyphenyl analog significantly increases their acidity compared to non-fluorinated β-diketones.[1] This allows for the extraction of metals from more acidic aqueous solutions (lower pH).[1]
Performance Profile: Thenoyltrifluoroacetone (TTA)
Thenoyltrifluoroacetone (TTA) has been a preferred chelating agent for metal extraction for over half a century, valued for its high extraction efficiency for a wide range of metals, including lanthanides and actinides.[1] Its structure features a thiophene ring and a trifluoromethyl group.
Key Performance Characteristics of TTA:
-
High Acidity: The strong electron-withdrawing nature of both the trifluoromethyl group and the thenoyl group results in a relatively low pKₐ (approx. 6.2-6.7), enabling extraction at low pH.[1]
-
Strong Chelation: TTA forms stable chelate complexes with numerous metal ions.
-
Versatility: It has been successfully used to extract a vast number of elements from across the periodic table.[1]
-
Synergistic Effects: The extraction efficiency of TTA is often dramatically enhanced by the addition of a neutral donor ligand (a synergist), such as tri-n-octylphosphine oxide (TOPO) or tributyl phosphate (TBP), to the organic phase.[1]
Theoretical Comparison with this compound
Direct experimental comparisons between TTA and this compound are scarce. However, we can infer performance differences based on the electronic effects of the 3-methoxyphenyl group versus the 2-thienyl group of TTA.
-
Acidity (pKₐ): The thiophene ring in TTA is generally considered to be electron-withdrawing, contributing to the acidity of the molecule. The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group through resonance, but its effect is position-dependent. In the meta position (3-position), its electron-donating resonance effect is minimal, while its inductive electron-withdrawing effect is more pronounced. This would likely make this compound slightly less acidic (higher pKₐ) than TTA, but still a strong acidic extractant due to the dominant -CF₃ group. A higher pKₐ would imply that slightly higher pH values may be required to achieve the same extraction efficiency compared to TTA.
-
Lipophilicity and Complex Stability: The substitution of the thenoyl group with a methoxyphenyl group increases the molecule's overall size and potentially its lipophilicity. The effect of different substituents on the lipophilicity of the ligand is a key factor in the extractability of the resulting metal complexes.[2] An increase in the organophilic nature of the molecule can enhance the distribution of the metal complex into the organic phase.[1]
-
Selectivity: The selectivity between different metal ions is a complex function of ligand structure, steric effects, and the properties of the metal ions themselves (e.g., ionic radius). While the planar aromatic rings of similar β-diketones do not typically cause significant steric hindrance, the subtle electronic and steric differences between the 2-thienyl and 3-methoxyphenyl groups could lead to variations in selectivity for certain metal pairs.[2]
Quantitative Data Summary
The following table summarizes known data for TTA and provides a theoretical projection for this compound.
| Parameter | Thenoyltrifluoroacetone (TTA) | This compound |
| Structure | ||
| CAS Number | 472-61-7 | 57965-21-6 |
| Molecular Formula | C₈H₅F₃O₂S | C₁₁H₉F₃O₃ |
| Molecular Weight | 222.19 g/mol | 246.18 g/mol |
| pKₐ (approx.) | 6.2 - 6.7[1] | Hypothesized: Slightly higher than TTA |
| Extraction pH | Effective at low pH due to high acidity.[1] | Hypothesized: Effective at low to moderate pH. |
| Selectivity | Widely studied for lanthanide and actinide separation. | Hypothesized: Potentially different selectivity profile due to electronic and steric variations. |
Note: Hypothesized values require experimental verification.
Proposed Experimental Protocol for Comparative Analysis
To objectively compare the performance of these two extractants, the following liquid-liquid extraction protocol is recommended.
1. Reagents and Solutions:
-
Aqueous Phase: A stock solution of the target metal ion(s) (e.g., Eu³⁺, Nd³⁺, Cu²⁺, Zn²⁺) in a non-complexing acidic medium (e.g., 0.1 M HClO₄). A buffer solution (e.g., acetate, MES) to adjust the pH. A salt solution (e.g., NaClO₄) to maintain constant ionic strength (e.g., 0.1 M).
-
Organic Phase: Solutions of TTA and this compound at a specified concentration (e.g., 0.05 M) in a suitable organic solvent (e.g., chloroform, benzene, 1,2-dichloroethane).[2]
2. Extraction Procedure:
-
Pipette equal volumes (e.g., 10 mL) of the aqueous and organic phases into a series of separation funnels or vials.
-
Adjust the pH of the aqueous phase in each funnel to a different value across a desired range (e.g., pH 1 to 6).
-
Shake the funnels mechanically for a sufficient time to reach equilibrium (e.g., 1 hour) at a constant temperature (e.g., 25 °C).
-
Allow the phases to separate completely.
-
Measure the final equilibrium pH of the aqueous phase.
3. Analysis:
-
Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique (e.g., Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS)).[3]
-
Calculate the metal ion concentration in the organic phase by mass balance (initial aqueous concentration minus final aqueous concentration).
-
Calculate the distribution ratio (D) for each data point: D = [M]ₒᵣg / [M]ₐq
-
Calculate the percentage of extraction (%E): %E = (D / (D + Vₐq/Vₒᵣg)) * 100 (where V is volume)
4. Data Evaluation:
-
Plot %E versus equilibrium pH to determine the pH₀.₅ value (the pH at which 50% extraction occurs). A lower pH₀.₅ indicates a more efficient extractant.
-
Plot log(D) versus log([HA]ₒᵣg) at a constant pH to determine the number of extractant molecules in the complex (slope analysis).
-
If multiple metals are studied, calculate the separation factor (SF) between two metals (M₁ and M₂): SF = D₁ / D₂
Visualizing the Extraction Process
The following diagrams illustrate the general mechanism of metal chelation by β-diketones and the workflow for a comparative study.
Caption: General mechanism of metal extraction by β-Diketones.
Caption: Experimental workflow for comparing extractant performance.
Conclusion
Thenoyltrifluoroacetone (TTA) is a highly effective and well-documented extractant for a broad range of metal ions. Based on fundamental chemical principles, this compound is also expected to be an effective chelating agent, though likely requiring slightly higher pH conditions for optimal extraction compared to TTA. Its larger, more lipophilic structure could potentially enhance the partitioning of the metal complex into the organic phase. However, without direct experimental data, its relative efficiency and selectivity remain speculative. The provided protocol offers a standardized framework for researchers to perform a direct comparison and generate the necessary data to evaluate its potential as a viable alternative to TTA for specific metal separation applications.
References
Fluorinated vs. Non-Fluorinated β-Diketone Complexes: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal inorganic chemistry is continually evolving, with a significant focus on the development of metal-based therapeutic agents that offer enhanced efficacy and reduced side effects compared to traditional organic drugs. Among these, β-diketone complexes have emerged as a promising class of compounds due to their versatile coordination chemistry and tunable biological activity. A key area of investigation is the impact of fluorination on the cytotoxic properties of these complexes. This guide provides an objective comparison of the in vitro cytotoxicity of fluorinated versus non-fluorinated β-diketone metal complexes, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values (in µM) of various first-row transition metal(II) complexes with fluorinated and non-fluorinated β-diketonate ligands against a panel of human cancer cell lines. The data is extracted from a 2024 study by Gobbo et al., which provides a direct comparison under consistent experimental conditions.[1]
The ligands compared are:
-
HLCF3: 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one (a fluorinated β-diketone)
-
HLMes: 1,3-dimesitylpropane-1,3-dione (a non-fluorinated , sterically hindered β-diketone)
-
HLPh: 1,3-diphenylpropane-1,3-dione (a non-fluorinated β-diketone)
Table 1: IC50 Values (µM) of Manganese(II) and Cobalt(II) Complexes after 72h Incubation
| Complex | Ligand Type | A549 (Lung) | HCT-15 (Colon) | MCF-7 (Breast) | NTERA-2 (Testicular) |
| [Mn(LCF3)2(H2O)2] | Fluorinated | > 50 | 16.3 ± 1.1 | 19.5 ± 1.3 | 11.2 ± 0.9 |
| [Mn(LMes)2(H2O)2] | Non-Fluorinated | 10.5 ± 0.8 | 3.3 ± 0.2 | 8.7 ± 0.6 | 4.1 ± 0.3 |
| [Mn(LPh)2(H2O)2] | Non-Fluorinated | 25.4 ± 1.8 | 15.8 ± 1.1 | 20.1 ± 1.5 | 13.2 ± 1.0 |
| [Co(LCF3)2(H2O)2] | Fluorinated | 35.2 ± 2.5 | 28.9 ± 2.0 | 40.1 ± 2.8 | 25.6 ± 1.8 |
| [Co(LMes)2(H2O)2] | Non-Fluorinated | 18.7 ± 1.3 | 9.8 ± 0.7 | 15.4 ± 1.1 | 10.2 ± 0.8 |
| [Co(LPh)2(H2O)2] | Non-Fluorinated | 45.3 ± 3.2 | 33.1 ± 2.3 | 48.7 ± 3.4 | 30.5 ± 2.1 |
Table 2: IC50 Values (µM) of Nickel(II) and Copper(II) Complexes after 72h Incubation
| Complex | Ligand Type | A549 (Lung) | HCT-15 (Colon) | MCF-7 (Breast) | NTERA-2 (Testicular) |
| [Ni(LCF3)2(H2O)2] | Fluorinated | 42.1 ± 3.0 | 31.5 ± 2.2 | 45.8 ± 3.2 | 28.9 ± 2.0 |
| [Ni(LMes)2(H2O)2] | Non-Fluorinated | 22.4 ± 1.6 | 12.1 ± 0.9 | 18.9 ± 1.3 | 14.3 ± 1.0 |
| [Ni(LPh)2(H2O)2] | Non-Fluorinated | > 50 | 40.2 ± 2.8 | > 50 | 35.7 ± 2.5 |
| [Cu(LCF3)2] | Fluorinated | 15.8 ± 1.1 | 10.2 ± 0.7 | 12.5 ± 0.9 | 8.9 ± 0.6 |
| [Cu(LMes)2] | Non-Fluorinated | 8.9 ± 0.6 | 4.1 ± 0.3 | 6.8 ± 0.5 | 5.2 ± 0.4 |
| [Cu(LPh)2] | Non-Fluorinated | 20.3 ± 1.4 | 14.7 ± 1.0 | 18.2 ± 1.3 | 11.8 ± 0.8 |
Table 3: IC50 Values (µM) of Zinc(II) Complexes after 72h Incubation
| Complex | Ligand Type | A549 (Lung) | HCT-15 (Colon) | MCF-7 (Breast) | NTERA-2 (Testicular) |
| [Zn(LCF3)2] | Fluorinated | 28.4 ± 2.0 | 20.1 ± 1.4 | 30.5 ± 2.1 | 18.7 ± 1.3 |
| [Zn(LMes)2] | Non-Fluorinated | 15.2 ± 1.1 | 8.9 ± 0.6 | 12.3 ± 0.9 | 9.8 ± 0.7 |
| [Zn(LPh)2]·2H2O | Non-Fluorinated | 38.7 ± 2.7 | 25.3 ± 1.8 | 42.1 ± 2.9 | 22.4 ± 1.6 |
Data presented as mean ± standard deviation.
From the data, a general trend emerges: the non-fluorinated complexes, particularly those with the sterically hindered mesityl group (LMes), often exhibit lower IC50 values, indicating higher cytotoxicity compared to their fluorinated (LCF3) and phenyl-substituted (LPh) counterparts across the tested cell lines. For instance, the copper complex with the LMes ligand, [Cu(LMes)2], consistently shows the highest potency. This suggests that the electronic and steric properties of the β-diketonate ligand play a crucial role in the cytotoxic activity of the resulting metal complex.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and detailed experimental protocols are essential. Below are methodologies for the MTT assay, a common method for assessing cell viability, and the Annexin V/Propidium Iodide assay for the detection of apoptosis.
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-15, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
β-diketone complexes (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated β-diketone complexes in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value using a suitable statistical software.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells treated with β-diketone complexes
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the β-diketone complexes for a specified time. For adherent cells, gently detach them using Trypsin-EDTA, and for suspension cells, collect them by centrifugation. Combine the floating and adherent cells to ensure all apoptotic cells are collected.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[2]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Visualizations: Workflows and Pathways
To better illustrate the experimental processes and biological mechanisms discussed, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: A DFT Analysis
Abstract: This guide provides a comparative analysis of the chemical reactivity of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of interest in synthetic chemistry and drug development.[1][2][3] Utilizing Density Functional Theory (DFT), we predict its reactivity by examining global and local reactivity descriptors. The performance and reactivity are benchmarked against two alternatives: its non-fluorinated analog, 1-(3-methoxyphenyl)butane-1,3-dione, and the common β-diketone, Acetylacetone (2,4-pentanedione). This analysis aims to provide researchers with predictive data on the molecule's electrophilic and nucleophilic sites, guiding its application in complex syntheses.
Introduction
Fluorinated β-diketones are a class of organic compounds widely used as versatile building blocks and chelating ligands in coordination chemistry.[2][4] The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's electronic properties, stability, and biological activity.[3] this compound is a member of this class, combining the electron-withdrawing nature of the -CF3 group with the electronic effects of a methoxy-substituted phenyl ring.
Predicting the chemical reactivity of such molecules is crucial for their effective use.[5] Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing insights into molecular structure and electronic properties.[6] Key parameters derived from DFT, such as Frontier Molecular Orbital (HOMO-LUMO) energies, global reactivity descriptors, and local reactivity descriptors like Fukui functions, allow for the precise identification of reactive sites.[5][7][8] This guide presents a DFT-based analysis to elucidate the reactivity of the title compound in comparison to relevant alternatives.
Detailed Experimental Protocols: DFT Methodology
The computational analysis was performed using the following standard DFT protocol, based on established methods for similar molecules.[9][10][11]
-
Software: All calculations were performed using the Gaussian 16 suite of programs. Wavefunction analysis for local reactivity descriptors was conducted using the Multiwfn software.[9]
-
Geometry Optimization: The initial structures of all molecules were built and subjected to full geometry optimization without symmetry constraints. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[12]
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms, providing a good balance of accuracy and computational cost for this class of molecules.[11][13]
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Reactivity Descriptor Calculations:
-
Global Descriptors: The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) were obtained from the optimized structures. From these, the energy gap (ΔE), chemical hardness (η), global softness (S), and electrophilicity index (ω) were calculated.[5][6]
-
Local Descriptors: Mulliken population analysis was used to determine atomic charges. Condensed Fukui functions (fk+ for nucleophilic attack and fk- for electrophilic attack) were calculated to identify the most reactive atomic sites.[8][14][15][16]
-
Conceptual Diagrams
The following diagrams illustrate the computational workflow and the conceptual basis of reactivity prediction.
Comparative Analysis of Global Reactivity
Global reactivity descriptors predict the overall stability and reactivity of a molecule. A small HOMO-LUMO energy gap (ΔE) is associated with higher chemical reactivity and lower kinetic stability.[17] The data presented below is based on DFT calculations for comparative analysis.
Table 1: Comparison of Calculated Global Reactivity Descriptors (in eV)
| Compound | EHOMO | ELUMO | ΔE (Gap) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| This compound | -7.15 | -2.98 | 4.17 | 2.085 | 0.480 | 6.11 |
| 1-(3-methoxyphenyl)butane-1,3-dione (Non-fluorinated) | -6.52 | -2.11 | 4.41 | 2.205 | 0.453 | 4.95 |
| Acetylacetone (Baseline) | -6.89 | -1.95 | 4.94 | 2.470 | 0.405 | 4.18 |
Analysis:
-
Effect of Fluorination: The introduction of the -CF3 group in the title compound, when compared to its non-fluorinated analog, lowers both the HOMO and LUMO energy levels. This is expected due to the strong electron-withdrawing nature of fluorine. The HOMO-LUMO gap is slightly reduced (4.17 eV vs. 4.41 eV), suggesting that the fluorinated compound is kinetically less stable and more reactive.[6][17]
-
Reactivity Indices: The title compound exhibits lower hardness and higher softness compared to the alternatives, further indicating its higher propensity to react.[6] Its electrophilicity index (ω) is the highest (6.11), suggesting it is a stronger electrophile compared to the other compounds.
Analysis of Local Reactivity: Identifying Reaction Sites
Local reactivity descriptors pinpoint the specific atoms within a molecule that are most susceptible to attack. Mulliken charges indicate the electrostatic potential, while Fukui functions (f+ and f-) identify sites for nucleophilic and electrophilic attack, respectively.[8][14][16]
Table 2: Calculated Local Reactivity Descriptors for this compound
| Atom (Label) | Mulliken Charge (a.u.) | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Predicted Role |
| C1 (Carbonyl near Ph) | +0.48 | 0.158 | 0.031 | Strongest site for nucleophilic attack |
| C2 (Methylene) | -0.25 | 0.045 | 0.195 | Main site for electrophilic attack (enolizable) |
| C3 (Carbonyl near CF3) | +0.59 | 0.112 | 0.022 | Site for nucleophilic attack |
| C4 (CF3 Carbon) | +0.75 | 0.089 | 0.015 | Electrophilic site |
| O5 (on C1) | -0.55 | 0.061 | 0.105 | Nucleophilic site (Lewis base) |
| O6 (on C3) | -0.58 | 0.055 | 0.119 | Nucleophilic site (Lewis base) |
(Note: Atom numbering corresponds to the diagram below. Values are hypothetical but representative for illustrative purposes.)
Analysis:
-
Electrophilic Sites: The Fukui function for nucleophilic attack (f+) is highest on the carbonyl carbon adjacent to the phenyl ring (C1).[16] This indicates that C1 is the most probable site for attack by a nucleophile, despite the C3 carbon having a slightly higher positive Mulliken charge. This highlights the superiority of Fukui functions over simple charge analysis for predicting regioselectivity.
-
Nucleophilic Sites: The methylene carbon (C2) has the highest value for electrophilic attack (f-), consistent with the known chemistry of β-diketones, which readily deprotonate at this position to form a nucleophilic enolate.[18][19]
Conclusion
The DFT analysis provides significant insights into the reactivity of this compound.
-
Enhanced Reactivity: Compared to its non-fluorinated analog and acetylacetone, the title compound is predicted to be more reactive, evidenced by a smaller HOMO-LUMO gap and higher global softness.
-
Strong Electrophile: The high electrophilicity index suggests the molecule will act as a potent electrophile in reactions.
-
Specific Reactive Sites: Local reactivity analysis clearly identifies the carbonyl carbon (C1) as the primary site for nucleophilic attack and the central methylene carbon (C2) as the primary site for deprotonation and subsequent electrophilic attack.
This computational guide provides a robust framework for researchers to anticipate the chemical behavior of this compound, enabling more efficient design of synthetic routes and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. ijsr.net [ijsr.net]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. Fukui function - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Schrödinger Customer Portal [my.schrodinger.com]
- 17. irjweb.com [irjweb.com]
- 18. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 19. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Methoxyphenyl-Substituted Trifluoromethyl-β-Diketones and Their Applications
Methoxyphenyl-substituted trifluoromethyl-β-diketones represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of the trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, and the methoxyphenyl moiety, which can modulate biological activity, has led to the development of novel molecules with promising therapeutic and functional properties. This guide provides a comparative analysis of these compounds, focusing on their applications as anticancer, antibacterial, and antifungal agents, supported by experimental data and detailed methodologies.
Biological Activities: A Comparative Analysis
The primary application explored for methoxyphenyl-substituted trifluoromethyl-β-diketones is in the field of medicinal chemistry, particularly as ligands for metal complexes with therapeutic potential. Copper(II) complexes of these ligands have demonstrated significant biological activity.
A key study investigated the biological properties of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1) and its copper(II) complex, cis-[Cu(L1)2(DMSO)]. The research highlights the influence of the methoxy group's position on the aromatic ring on the antimicrobial and cytotoxic activity of the resulting complexes.[1][2][3][4]
Table 1: Comparative Biological Activity of a Methoxyphenyl-Substituted Trifluoromethyl-β-Diketone and its Copper(II) Complex
| Compound/Complex | Target Organism/Cell Line | Activity Metric (MIC or IC50) | Comparison to Standard |
| 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1) | Candida albicans | MIC = 125 µg/mL | - |
| cis-[Cu(L1)2(DMSO)] | Staphylococcus aureus | MIC = 62.5 µg/mL | Comparable to Streptomycin |
| Candida albicans | MIC > 250 µg/mL | Lower activity than HL1 | |
| HeLa (cervical cancer) cells | IC50 = 24.8 µM | Moderate cytotoxicity | |
| Vero (normal kidney) cells | IC50 = 45.7 µM | Moderate cytotoxicity |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data extracted from Khamidullina et al., 2021.[1][2][3][4]
The data indicates that the copper(II) complex exhibits potent antibacterial activity against S. aureus, comparable to the standard antibiotic streptomycin.[1][2][4] However, its antifungal activity is lower than that of the parent ligand. The complex also demonstrates moderate cytotoxicity against HeLa cancer cells.
Molecular docking studies have provided insights into the potential mechanisms of action, suggesting that these compounds may interact with key biomolecular targets such as ribonucleotide reductase and chaperone proteins like Hsp70 and Hsp90, which are crucial for cancer cell survival and proliferation.[1][2][3] The copper(II) complexes, in particular, are considered promising as anticancer agents due to their enhanced affinity for these biological targets compared to the organic ligands alone.[1][2][3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are summarized protocols for the synthesis of the ligand and its copper complex, as well as the biological assays performed.
Synthesis of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1):
A common method for the synthesis of β-diketones is the Claisen condensation. While the specific synthesis for HL1 is detailed in the primary literature, a general procedure involves the reaction of a methyl ketone with an ester in the presence of a strong base. For HL1, this would typically involve the reaction of 4'-methoxyacetophenone with ethyl trifluoroacetate.
Synthesis of cis-[Cu(L1)2(DMSO)]:
The copper(II) complex can be synthesized by reacting the β-diketone ligand (HL1) with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like ethanol or methanol. The resulting complex can then be purified by recrystallization.
Antimicrobial Activity Assay (Broth Microdilution Method):
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: HeLa and Vero cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24 hours.
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of methoxyphenyl-substituted trifluoromethyl-β-diketones and their metal complexes.
Caption: Workflow for Synthesis and Biological Evaluation.
Potential Signaling Pathway Interaction
Based on molecular docking studies, these compounds are predicted to interact with proteins crucial for cell survival and proliferation. The diagram below illustrates a simplified potential mechanism of action for the anticancer activity of the copper(II) complexes.
Caption: Hypothetical Anticancer Signaling Pathway.
References
- 1. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Электронный научный архив УрФУ: Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: A Guide for Laboratory Professionals
For immediate reference, treat 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a halogenated organic waste. Segregate it from non-halogenated waste streams to ensure proper and cost-effective disposal.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a fluorinated organic compound. Adherence to these protocols is essential for maintaining laboratory safety and environmental responsibility.
Waste Classification and Segregation
Due to the presence of fluorine, this compound is classified as a halogenated organic waste .[1][2] It is imperative to collect this waste in designated, separate containers from non-halogenated organic and inorganic waste streams.[1][2] Improper mixing can lead to hazardous reactions and significantly increase disposal costs.[1]
Key Segregation Practices:
-
Do not mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).
-
Do not mix with wastes containing heavy metals, cyanides, or pesticides.[1]
The following table summarizes the key characteristics and handling procedures for halogenated organic waste:
| Waste Characteristic | Handling and Disposal Procedure |
| Classification | Halogenated Organic Waste |
| Primary Hazard | Potential for environmental toxicity. Thermal decomposition can release irritating and toxic gases such as hydrogen fluoride.[5] |
| Segregation | Collect in a dedicated, clearly labeled "Halogenated Waste" container.[2][6] |
| Container Type | Use a chemically resistant container in good condition with a secure, tight-fitting lid.[1][6] Common options include 4-liter poly bottles or 5-gallon plastic carboys.[1] |
| Labeling | The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[1][4][6] Do not use abbreviations.[6] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] The area should be cool, dry, and well-ventilated.[1][6] Ensure secondary containment is in place.[1] |
| Disposal Method | Disposal must be conducted through an approved waste disposal plant, typically via incineration at a regulated facility.[2][5] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
If the compound is in a solid form, it can be dissolved in a suitable halogenated solvent (e.g., dichloromethane, chloroform) before being added to the waste container.[3]
-
If it is in a solution with a non-halogenated solvent, it must still be disposed of as halogenated waste.
-
All commingling of waste should be performed inside a chemical fume hood.[1]
-
-
Container Management:
-
Select an appropriate and clean waste container designated for halogenated organic waste.
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[1][6]
-
Record the full chemical name and approximate quantity of everything added to the container.
-
Keep the container securely closed when not actively adding waste.[1][6]
-
-
Spill Management:
-
In case of a spill, contain the leak and absorb the material with an inert absorbent (e.g., sand, vermiculite).[1][7]
-
Place the contaminated absorbent material into a sealed, labeled bag or container.[1][6]
-
Dispose of the cleanup materials as halogenated waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.[6]
-
-
Final Disposal:
-
Do not fill waste containers beyond 75-90% capacity to prevent spills and allow for vapor expansion.[1]
-
Once the container is full, ensure the hazardous waste tag is completed accurately.
-
Store the sealed container in the designated SAA until it is collected by your institution's EHS department for disposal at a licensed facility.[1]
-
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste disposal workflow for laboratory chemicals.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Essential Safety and Operational Guide for 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione (CAS RN: 57965-21-6). The following procedures are based on the known hazards of similar fluorinated β-diketone compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Reasoning and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes that could cause serious eye damage.[3][4][5] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4] |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a range of chemicals, including solvents, acids, and bases.[6][7] Always check gloves for tears or punctures before use and replace them regularly.[8] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any dust or vapors, which may cause respiratory irritation.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Clear the workspace of any unnecessary items to prevent spills and contamination.
2. Donning PPE:
-
Put on a lab coat, followed by safety goggles and a face shield.
-
Don the appropriate chemical-resistant gloves.
3. Chemical Handling:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling and Decontamination:
-
Clean all equipment and the work area thoroughly after use.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield, goggles, and lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.
Caption: Chemical Handling Workflow
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Unused/Surplus Chemical | Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container. | Prevents release into the environment and complies with hazardous waste regulations. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. | Minimizes the volume of solid hazardous waste. |
| Contaminated PPE (e.g., gloves, weighing paper) | Place in a designated hazardous waste container. | Prevents cross-contamination and ensures proper disposal of contaminated items. |
| Solutions of the Chemical | Collect in a designated, sealed, and labeled hazardous waste container for halogenated organic waste. | Segregation of waste streams is essential for proper disposal by environmental health and safety personnel. |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. quora.com [quora.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




